molecular formula C9H12O4 B094758 Aspyrone CAS No. 17398-00-4

Aspyrone

Katalognummer: B094758
CAS-Nummer: 17398-00-4
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: RCAULRNMJFUWRP-HETMPLHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aspyrone is a biologically active secondary metabolite belonging to the class of this compound-related polyketides, originally isolated from marine sediment-derived fungi of the genus Aspergillus . This compound is characterized by a dihydrofuran ring and is part of a family of metabolites that includes structural variations such as linear forms (aspinonene), δ-lactones (this compound), and γ-lactones (iso-aspinonene, aspilactonols) . Researchers value this compound for its role in exploring the chemical diversity and bioactivity of marine fungal metabolites. Investigations into fungi from the Aspergillus section Circumdati , which are known producers of this compound-related compounds, have revealed a spectrum of activities, including antimicrobial and cytotoxic effects . These properties make this compound a compound of significant interest in natural product research for probing mechanisms of bioactivity and discovering new lead structures. The study of such marine-derived compounds is increasingly relevant in the search for novel chemical scaffolds to address challenges like antimicrobial resistance . As a reference standard or a tool for biological screening, our this compound product is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5+,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAULRNMJFUWRP-HETMPLHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C=C(C(=O)O1)C2C(O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C=C(C(=O)O1)[C@H]2[C@@H](O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169737
Record name Aspyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17398-00-4
Record name Aspyrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017398004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Aspyrone Biosynthesis Pathway in Aspergillus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspyrone, a polyketide metabolite produced by Aspergillus species, notably Aspergillus melleus, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. While the complete biosynthetic gene cluster for this compound has not yet been fully elucidated, this document synthesizes existing knowledge on its polyketide origin, key enzymatic steps, and regulatory mechanisms, drawing parallels with well-characterized polyketide biosynthetic pathways in Aspergillus. This guide also presents detailed methodologies for key experiments essential for the identification and characterization of the this compound pathway, including gene knockout, enzyme assays, and metabolite analysis. Furthermore, it visualizes the proposed biosynthetic pathway, regulatory networks, and experimental workflows to facilitate a deeper understanding for researchers in natural product biosynthesis and drug development.

Introduction to this compound and its Polyketide Origin

This compound is a secondary metabolite classified as a polyketide, a diverse class of natural products synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA units. Early incorporation studies using radiolabeled precursors in Aspergillus melleus have confirmed the polyketide origin of this compound. These studies revealed that the biosynthesis proceeds via a pentaketide (B10854585) intermediate, which undergoes a series of modifications to yield the final this compound structure. The core scaffold is assembled by a Type I iterative polyketide synthase (PKS), an enzyme homologous to fatty acid synthases.

The Proposed this compound Biosynthetic Pathway

While the specific gene cluster for this compound biosynthesis in Aspergillus melleus remains to be definitively identified, a putative pathway can be proposed based on the known structure of this compound and the general principles of fungal polyketide biosynthesis. The genome of Aspergillus melleus has been sequenced and annotated, revealing the presence of 102 biosynthetic gene clusters, including 30 Type I PKS genes, one of which is likely responsible for this compound synthesis.

The proposed pathway involves the following key steps:

  • Chain Initiation and Elongation: A dedicated Polyketide Synthase (PKS) initiates the process with an acetyl-CoA starter unit, followed by successive Claisen condensations with four molecules of malonyl-CoA to assemble a linear pentaketide chain. The PKS likely contains essential domains such as a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP).

  • Reductive Steps: The growing polyketide chain undergoes selective reduction of specific keto groups, catalyzed by ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains within the PKS. This is supported by the identification of enzyme-bound intermediates such as thioesters of acetoacetic acid and (R)-3-hydroxybutyric acid[1].

  • Cyclization and Off-loading: The fully elongated and partially reduced pentaketide chain is cyclized and released from the PKS, likely through the action of a thioesterase (TE) or a similar domain, to form a pyrone ring.

  • Post-PKS Tailoring: The initial polyketide product is further modified by a series of "tailoring" enzymes, which may include oxidoreductases, methyltransferases, and other modifying enzymes, to yield the final this compound structure. These tailoring enzymes are typically encoded by genes located within the same biosynthetic gene cluster as the PKS.

Below is a DOT language script for a diagram illustrating the proposed this compound biosynthesis pathway.

This compound Biosynthesis Pathway acetyl_coa Acetyl-CoA pks This compound PKS (Type I iterative) acetyl_coa->pks malonyl_coa 4x Malonyl-CoA malonyl_coa->pks pentaketide Linear Pentaketide pks->pentaketide Elongation & Reduction cyclization Cyclization & Off-loading pentaketide->cyclization pre_this compound Pre-Aspyrone Intermediate cyclization->pre_this compound tailoring Tailoring Enzymes (Oxidoreductases, etc.) pre_this compound->tailoring This compound This compound tailoring->this compound

Proposed this compound biosynthesis pathway.

Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound in Aspergillus is tightly regulated at multiple levels, involving both pathway-specific and global regulators.

Biosynthetic Gene Clusters (BGCs)

In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are typically clustered together on a chromosome. This co-localization facilitates the coordinated regulation of their expression. A typical this compound BGC would be expected to contain the PKS gene, genes for tailoring enzymes, and potentially a pathway-specific transcription factor.

Global Regulators

Several global regulatory proteins are known to influence secondary metabolism in Aspergillus and are likely involved in controlling this compound production:

  • LaeA: A key global regulator that affects the expression of numerous secondary metabolite gene clusters. LaeA is a methyltransferase that is thought to remodel chromatin, making gene clusters accessible for transcription. Deletion of laeA often results in the silencing of many secondary metabolite pathways[2][3][4].

  • Velvet Complex: This complex, composed of proteins like VeA, VelB, and VosA, integrates light signals with the regulation of development and secondary metabolism.

  • CreA: A global carbon catabolite repressor that can suppress the expression of secondary metabolite genes in the presence of preferred carbon sources like glucose.

Signaling Pathways

Various signaling pathways respond to environmental cues and modulate secondary metabolism. These include:

  • cAMP-PKA Pathway: This pathway is involved in sensing glucose and other nutrients and generally has a repressive effect on secondary metabolism.

  • MAPK Pathways: Mitogen-activated protein kinase cascades are involved in responses to various stresses and can influence the expression of secondary metabolite genes.

The interplay of these regulatory elements creates a complex network that governs the production of this compound in response to developmental and environmental signals.

Below is a DOT language script for a diagram illustrating the regulatory network of this compound biosynthesis.

Regulation of this compound Biosynthesis environmental_cues Environmental Cues (Nutrients, Light, Stress) signaling_pathways Signaling Pathways (PKA, MAPK) environmental_cues->signaling_pathways global_regulators Global Regulators (LaeA, Velvet Complex, CreA) signaling_pathways->global_regulators aspyrone_bgc This compound Biosynthetic Gene Cluster (BGC) global_regulators->aspyrone_bgc pathway_specific_tf Pathway-Specific Transcription Factor pathway_specific_tf->aspyrone_bgc aspyrone_biosynthesis This compound Biosynthesis aspyrone_bgc->aspyrone_biosynthesis

Regulatory network of this compound biosynthesis.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on this compound biosynthesis, such as enzyme kinetic parameters for the this compound PKS or detailed production titers from Aspergillus melleus under various fermentation conditions. The table below is a template that can be populated as such data becomes available through further research.

ParameterValueMethodReference
PKS Enzyme Kinetics
Km (Acetyl-CoA)Data not availableEnzyme Assay
Km (Malonyl-CoA)Data not availableEnzyme Assay
kcatData not availableEnzyme Assay
This compound Production
Titer (Shake Flask)Data not availableHPLC-MS
Titer (Bioreactor)Data not availableHPLC-MS
Yield (g/g substrate)Data not availableHPLC-MS

Experimental Protocols

The following sections provide detailed methodologies for key experiments required to elucidate the this compound biosynthetic pathway.

Gene Knockout via CRISPR/Cas9

This protocol describes a general method for targeted gene disruption in Aspergillus species using the CRISPR/Cas9 system, which can be adapted for A. melleus.

Materials:

  • Aspergillus melleus wild-type strain

  • pFC332 vector (or a similar vector containing Cas9 and sgRNA expression cassettes)

  • Protoplasting solution (e.g., Glucanex)

  • PEG-CaCl2 solution

  • Selection medium (containing the appropriate antibiotic or nutrient for selection)

  • Primers for sgRNA construction and verification

Procedure:

  • Target Selection and sgRNA Design: Identify a 20-bp target sequence within the gene of interest (e.g., the putative this compound PKS gene) that is followed by a protospacer adjacent motif (PAM) sequence (e.g., NGG). Design primers to clone this target sequence into the sgRNA expression cassette of the CRISPR/Cas9 vector.

  • Vector Construction: Clone the designed sgRNA into the pFC332 vector according to the manufacturer's protocol.

  • Protoplast Preparation: Grow A. melleus mycelia in liquid medium, harvest, and treat with protoplasting solution to generate protoplasts.

  • Transformation: Mix the protoplasts with the CRISPR/Cas9 plasmid and PEG-CaCl2 solution to facilitate DNA uptake.

  • Selection and Screening: Plate the transformed protoplasts on a selection medium. Isolate individual transformants and screen for the desired gene knockout by PCR using primers flanking the target site, followed by sequencing to confirm the mutation.

Below is a DOT language script for a diagram illustrating the CRISPR/Cas9 gene knockout workflow.

CRISPR_Cas9_Workflow cluster_design Design cluster_construction Vector Construction cluster_transformation Transformation cluster_analysis Analysis target_selection Target Gene Selection sgrna_design sgRNA Design target_selection->sgrna_design vector_cloning Cloning sgRNA into CRISPR/Cas9 Vector sgrna_design->vector_cloning transformation PEG-mediated Transformation vector_cloning->transformation protoplast_prep Protoplast Preparation (A. melleus) protoplast_prep->transformation selection Selection of Transformants transformation->selection pcr_screening PCR Screening selection->pcr_screening sequencing Sequencing Verification pcr_screening->sequencing

CRISPR/Cas9 gene knockout workflow.
PKS Enzyme Assay

This protocol provides a general framework for assaying the activity of a purified PKS enzyme.

Materials:

  • Purified PKS enzyme

  • Acetyl-CoA

  • [14C]-Malonyl-CoA

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2, 1 mM EDTA)

  • Quenching solution (e.g., 10% SDS)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, acetyl-CoA, and the purified PKS enzyme.

  • Initiation: Start the reaction by adding [14C]-malonyl-CoA.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Detection: Measure the incorporation of radiolabeled malonyl-CoA into the polyketide product using a scintillation counter.

  • Data Analysis: Calculate the enzyme activity based on the amount of incorporated radioactivity over time.

Metabolite Extraction and Analysis by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of this compound and its intermediates from Aspergillus melleus cultures.

Materials:

  • Aspergillus melleus culture (liquid or solid)

  • Ethyl acetate (B1210297) (or another suitable organic solvent)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • LC-MS/MS system with a C18 column

Procedure:

  • Extraction: Homogenize the fungal mycelium and culture medium and extract with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Drying and Concentration: Pool the organic extracts, dry over anhydrous sodium sulfate, and concentrate to dryness using a rotary evaporator.

  • Sample Preparation: Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a gradient elution with solvents such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). Set the mass spectrometer to operate in both full scan and tandem MS (MS/MS) modes to identify and quantify this compound and its potential biosynthetic intermediates based on their mass-to-charge ratios and fragmentation patterns.

Conclusion and Future Directions

The biosynthesis of this compound in Aspergillus presents a fascinating area of study within the broader field of fungal secondary metabolism. While significant progress has been made in understanding its polyketide origins and the general enzymatic logic of its formation, the definitive identification and characterization of the this compound biosynthetic gene cluster in Aspergillus melleus remains a key objective for future research. The application of the experimental strategies outlined in this guide, including genomics-driven approaches to identify the BGC, targeted gene knockouts to elucidate gene function, and detailed metabolomic analysis, will be crucial in fully unraveling this biosynthetic pathway. A complete understanding of this compound biosynthesis will not only provide fundamental insights into the generation of chemical diversity in fungi but also pave the way for the bioengineering of novel this compound analogs with potentially enhanced therapeutic properties.

References

Aspyrone: A Technical Guide on its Nematicidal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspyrone, a natural product isolated from the fungus Aspergillus melleus, has demonstrated significant nematicidal properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against nematodes. While the precise molecular target remains to be fully elucidated, this document synthesizes the available data on its biological activity and presents plausible mechanisms based on its chemical structure. This guide includes quantitative data from primary literature, detailed experimental protocols for assessing nematicidal activity, and visualizations of hypothetical signaling and interaction pathways to facilitate further research and drug development efforts in the field of anthelmintics.

Introduction

Nematode infestations in agriculture and medicine pose significant global challenges. The continuous development of resistance to existing anthelmintics necessitates the discovery of novel compounds with unique mechanisms of action. Fungal secondary metabolites are a rich source of bioactive compounds, and this compound, a pyran-2-one derivative from Aspergillus melleus, has emerged as a promising nematicidal agent. This document aims to provide an in-depth technical resource for researchers focused on the development of new nematicidal compounds by detailing the known activity of this compound and proposing scientifically grounded hypotheses for its mode of action.

Chemical Properties of this compound

  • Chemical Name: (5S,6R)-5-Hydroxy-6-methyl-3-((2S,3S)-3-methyloxiran-2-yl)-5,6-dihydro-2H-pyran-2-one

  • CAS Number: 17398-00-4

  • Molecular Formula: C₉H₁₂O₄

  • Molecular Weight: 184.19 g/mol

  • Structure:

    • This compound possesses two key reactive functional groups: an α,β-unsaturated lactone (a pyran-2-one ring) and an epoxide ring. These features are crucial for its biological activity and are central to the hypothesized mechanisms of action.

Nematicidal Activity of this compound

The primary research demonstrating the nematicidal activity of this compound was conducted by Kimura et al. (1996). The quantitative data from this study is summarized below.

Quantitative Data
CompoundConcentration (mg/L)Nematode Species% Mortality
This compound300Pratylenchus penetrans80.8%

Experimental Protocols

The following protocol for assessing nematicidal activity is based on the methodology described in the primary literature.

In Vitro Nematicidal Bioassay
  • Test Organism: Root-lesion nematode, Pratylenchus penetrans.

  • Preparation of Test Solutions:

    • Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to create a stock solution.

    • Prepare serial dilutions of the stock solution with sterile distilled water or a suitable buffer to achieve the final desired concentrations (e.g., 300 mg/L).

    • A control solution should be prepared with the same concentration of the solvent used for the stock solution.

  • Assay Procedure:

    • Dispense a suspension of P. penetrans (approximately 100-200 nematodes) into the wells of a microtiter plate or small petri dishes.

    • Add an equal volume of the this compound test solution or the control solution to each well.

    • Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24-72 hours).

  • Data Collection:

    • After the incubation period, observe the nematodes under a microscope.

    • Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., gentle prodding with a fine needle).

    • Calculate the percentage of mortality for each treatment and the control.

Proposed Mechanisms of Action

The precise molecular target of this compound in nematodes has not yet been identified. However, based on its chemical structure containing an α,β-unsaturated lactone and an epoxide, two primary mechanisms can be hypothesized.

Hypothesis 1: Michael Addition and Covalent Inhibition

The α,β-unsaturated lactone moiety of this compound can act as a Michael acceptor. This allows for nucleophilic attack by amino acid residues, such as cysteine or lysine, present in the active sites of essential nematode enzymes. This covalent modification would lead to irreversible inhibition of enzyme function, disrupting critical metabolic or signaling pathways and ultimately causing paralysis and death.

Michael_Addition_Hypothesis This compound This compound (α,β-unsaturated lactone) CovalentAdduct Covalent this compound-Protein Adduct This compound->CovalentAdduct Michael Addition NematodeProtein Nematode Protein (with nucleophilic residue, e.g., Cys-SH) NematodeProtein->CovalentAdduct Inhibition Enzyme Inhibition / Protein Dysfunction CovalentAdduct->Inhibition Paralysis Paralysis and Death Inhibition->Paralysis

Caption: Hypothetical mechanism of this compound via Michael addition.

Hypothesis 2: Epoxide Ring Opening and Alkylation

The highly strained and reactive epoxide ring of this compound is susceptible to nucleophilic attack. This can lead to the alkylation of various biological macromolecules within the nematode, including proteins and nucleic acids. Alkylation of essential proteins could disrupt their function, while DNA alkylation could lead to genotoxicity and cell death.

Epoxide_Alkylation_Hypothesis This compound This compound (with epoxide ring) AlkylatedTarget Alkylated Macromolecule This compound->AlkylatedTarget Nucleophilic Attack (Ring Opening) NucleophilicTarget Nucleophilic Target (e.g., Protein, DNA) NucleophilicTarget->AlkylatedTarget Disruption Disruption of Cellular Function (Enzyme inhibition, DNA damage) AlkylatedTarget->Disruption CellDeath Cell Death Disruption->CellDeath

Caption: Hypothetical mechanism of this compound via epoxide alkylation.

Experimental Workflow for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines key experiments that could be performed.

MoA_Workflow cluster_0 Target Identification cluster_1 Target Validation cluster_2 Pathway Analysis cluster_3 Mechanism Elucidation TargetFishing Affinity Chromatography / Target Fishing BiochemicalAssays In Vitro Enzyme Inhibition Assays with identified protein targets TargetFishing->BiochemicalAssays Proteomics Comparative Proteomics (this compound-treated vs. Control) Proteomics->BiochemicalAssays Genetics Genetic Screens in C. elegans (e.g., for resistance mutants) GeneKnockdown RNAi-mediated Knockdown of target genes in C. elegans Genetics->GeneKnockdown BindingStudies Direct Binding Assays (e.g., SPR, ITC) BiochemicalAssays->BindingStudies GeneKnockdown->BindingStudies PathwayAnalysis Identification of Affected Metabolic/Signaling Pathways BindingStudies->PathwayAnalysis Validated Target Metabolomics Metabolomic Profiling of This compound-treated Nematodes Transcriptomics Transcriptomic Analysis (RNA-seq)

Unraveling the Molecular Architecture of Aspyrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspyrone, a naturally occurring α-pyrone metabolite, has garnered interest within the scientific community. This technical guide provides an in-depth exploration of the chemical structure elucidation of this compound, detailing the key experimental methodologies and presenting the corresponding quantitative data. This document is designed to serve as a comprehensive resource for researchers engaged in natural product chemistry, spectroscopy, and drug discovery.

Spectroscopic and Crystallographic Data Summary

The definitive structure of this compound was determined through a combination of advanced spectroscopic and crystallographic techniques. The data obtained from these methods are summarized below for clarity and comparative analysis.

Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data for this compound
ParameterObserved Value
Molecular Ion [M+H]⁺Data not available in search results
Molecular FormulaC₉H₁₂O₄
Calculated MassData not available in search results

Note: While the molecular formula is established, the precise experimental m/z value for the molecular ion was not available in the provided search results.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
Data for individual positions not available in search results

Note: The specific chemical shifts and coupling constants for this compound were not found in the provided search results. The structure was confirmed by 1D and 2D NMR techniques.[1]

Table 3: Single-Crystal X-ray Diffraction Data for this compound
ParameterValue
Crystal SystemData not available in search results
Space GroupData not available in search results
Unit Cell DimensionsData not available in search results

Note: Although single-crystal X-ray crystallographic analysis was used to confirm the structure of this compound, the specific crystallographic data were not available in the provided search results.[1]

Experimental Protocols

The elucidation of this compound's structure relied on a systematic workflow involving isolation, and spectroscopic and crystallographic analyses. The detailed methodologies for these key experiments are outlined below.

Isolation and Purification

A general procedure for the isolation of α-pyrone derivatives from fungal cultures involves the following steps:

  • Fermentation: Culturing of the producing fungal strain, such as Aspergillus sp., on a suitable solid or liquid medium to promote the biosynthesis of secondary metabolites.

  • Extraction: The fungal biomass and/or culture broth are extracted with an organic solvent, typically ethyl acetate (B1210297) or methanol (B129727), to obtain a crude extract containing a mixture of metabolites.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate the target compound. This often involves:

    • Column Chromatography: Initial separation on silica (B1680970) gel or other stationary phases using a gradient of solvents with increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): Further purification using a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile (B52724) or methanol.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is employed to determine the accurate mass of the molecular ion, which allows for the deduction of the molecular formula.

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, often a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively. The high resolution of the instrument allows for the measurement of the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places).

  • Data Analysis: The elemental composition is determined from the accurate mass of the molecular ion using specialized software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR experiments are crucial for elucidating the carbon-hydrogen framework and the connectivity of atoms within the molecule.

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

  • Data Analysis: The combination of these spectra allows for the complete assignment of all proton and carbon signals and the establishment of the planar structure of this compound.

Single-Crystal X-ray Crystallography

This technique provides the definitive three-dimensional structure of a molecule.

  • Crystallization: High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture by slow evaporation or other crystallization techniques.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizing Key Processes

To better understand the context and methodology of this compound's structure elucidation, the following diagrams illustrate the general experimental workflow and the proposed biosynthetic pathway.

experimental_workflow cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation cluster_data Data Analysis Fungal_Culture Fungal Culture (Aspergillus sp.) Extraction Solvent Extraction Fungal_Culture->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography HPLC HPLC Purification Column_Chromatography->HPLC HRESIMS HRESIMS Analysis HPLC->HRESIMS NMR 1D & 2D NMR Spectroscopy HPLC->NMR X_ray Single-Crystal X-ray Crystallography HPLC->X_ray Molecular_Formula Determine Molecular Formula HRESIMS->Molecular_Formula Planar_Structure Elucidate Planar Structure NMR->Planar_Structure ThreeD_Structure Confirm 3D Structure X_ray->ThreeD_Structure Molecular_Formula->Planar_Structure Planar_Structure->ThreeD_Structure

Caption: General workflow for the isolation and structure elucidation of this compound.

biosynthetic_pathway Acetate Acetate PKS Polyketide Synthase (PKS) Acetate->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Linear_Polyketide Linear Pentaketide Intermediate PKS->Linear_Polyketide Rearrangement Decarboxylation & Rearrangement Linear_Polyketide->Rearrangement This compound This compound Rearrangement->this compound

Caption: Proposed biosynthetic pathway of this compound from acetate and malonate precursors.[2]

References

Spectroscopic Characterization of Aspyrone and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols essential for the characterization of aspyrone and its related compounds. This compound and its analogues, a class of α-pyrone derivatives often isolated from fungal sources like Aspergillus species, have garnered interest for their potential biological activities. Accurate structural elucidation through spectroscopic methods is paramount for advancing research and development in this area.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound derivatives. The data is typically acquired using electrospray ionization (ESI) in positive ion mode.

Compound NameMolecular FormulaCalculated m/zMeasured m/zIon
Aspergienyne O[1][2]C₁₆H₁₈O₅313.1046313.1048[M + Na]⁺
Aspergienyne P[1]C₁₅H₂₀O₄287.1259287.1255[M + Na]⁺
5-methoxy-8,9-dihydroxy-8,9-deoxythis compound[3][4]C₁₀H₁₂O₅213.0763213.0765[M + H]⁺
OchraceopyronideC₁₀H₁₃O₇245.0656245.0663[M + H]⁺

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound compounds, providing detailed information about the carbon and proton framework.

¹H NMR Data

The following table summarizes the ¹H NMR chemical shifts (δ) in ppm for selected this compound derivatives.

PositionAspergienyne O (in CD₃OD)3-(4-methoxy-2-oxo-2H-pyran-6-yl)butanoic acid (in CD₃OD)
2--
35.77 (dd, J = 5.0, 1.9 Hz)-
46.72 (m)3.85 (s)
55.54 (d, J = 2.2 Hz)5.54 (d, J = 2.2 Hz)
6-6.04 (d, J = 2.2 Hz)
75.25 (m)3.10 (m)
85.28 (m)2.58 (dd, J = 14.6, 7.4 Hz), 2.40 (dd, J = 14.6, 7.5 Hz)
94.19 (t, J = 1.9 Hz)-
103.34 (t, J = 2.5 Hz)1.26 (d, J = 7.0 Hz)
114.46 (dd, J = 5.0, 2.5 Hz)-
12--
131.87 (s)-
14--
153.03 (dd, J = 15.1, 8.8 Hz), 2.54 (dd, J = 15.1, 6.9 Hz)-
161.90 (s)-
¹³C NMR Data

The ¹³C NMR chemical shifts (δ) in ppm provide insight into the carbon skeleton of the molecules.

PositionAspergienyne O (in CD₃OD)Aspergienyne P (in CD₃OD)
162.560.3
2124.3122.3
3141.1134.3
4128.4132.6
5122.3128.4
6134.3141.1
787.587.5
891.791.7
960.362.5
1066.168.1
1168.166.1
1223.523.5
1312.912.9
1432.532.5
15--
16171.7-

Experimental Protocols

The successful isolation and characterization of this compound derivatives rely on a systematic experimental workflow.

Fungal Fermentation, Extraction, and Isolation

The general procedure for obtaining this compound compounds from fungal sources is outlined below.

  • Fermentation : The fungal strain (e.g., Aspergillus sp.) is cultured on a suitable medium, such as rice solid medium, for a specified period (e.g., 28 days) at a controlled temperature (e.g., 25 °C).

  • Extraction : The mycelium and medium are harvested and extracted with an organic solvent, typically methanol (B129727) or ethyl acetate. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation and Purification : The crude extract is subjected to chromatographic separation. This is a multi-step process that may involve:

    • Silica (B1680970) Gel Column Chromatography : The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., petroleum ether-ethyl acetate) to separate the components based on polarity, yielding several fractions.

    • Sephadex LH-20 Column Chromatography : Fractions of interest are further purified using a Sephadex LH-20 column, typically with methanol as the eluent, to separate compounds based on size.

    • Preparative High-Performance Liquid Chromatography (HPLC) : Final purification to obtain pure compounds is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Fungus Fungal Strain (e.g., Aspergillus sp.) Culture Solid/Liquid Culture Fungus->Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fractions Fractions Silica_Gel->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex Pure_Compound Pure this compound Derivative Sephadex->Pure_Compound MS HRESIMS Pure_Compound->MS NMR 1D & 2D NMR Pure_Compound->NMR Structure Structure Elucidation MS->Structure NMR->Structure structure_elucidation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion MS_data HRESIMS Data Mol_Formula Determine Molecular Formula MS_data->Mol_Formula NMR_data 1D & 2D NMR Data (¹H, ¹³C, COSY, HSQC, HMBC) Proton_Env Identify Proton Environments & Couplings NMR_data->Proton_Env Carbon_Skeleton Identify Carbon Skeleton NMR_data->Carbon_Skeleton Stereochem Determine Relative/Absolute Stereochemistry NMR_data->Stereochem NOESY/ROESY, Coupling Constants Final_Structure Final Chemical Structure Mol_Formula->Final_Structure Connectivity Establish C-H & C-C Connectivity Proton_Env->Connectivity Carbon_Skeleton->Connectivity Connectivity->Final_Structure Stereochem->Final_Structure

References

The Polyketide Origin of Aspyrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspyrone, a metabolite produced by the fungus Aspergillus melleus, is a polyketide-derived natural product. Its biosynthesis has been elucidated through a series of elegant isotope labeling studies, which have revealed a pathway analogous to fatty acid synthesis, albeit with unique enzymatic steps that lead to its characteristic dihydropyrone structure. This technical guide provides a comprehensive overview of the experimental evidence for the polyketide origin of this compound, detailing the biosynthetic pathway, the key intermediates, and the experimental protocols used in these foundational studies. Quantitative data from isotope incorporation experiments are summarized, and the underlying biosynthetic logic is visualized through pathway and workflow diagrams.

Introduction

This compound is a fungal secondary metabolite belonging to the α-pyrone class of compounds. The elucidation of its biosynthetic origin is a classic example of the power of isotope tracer studies in dissecting complex natural product pathways. Incorporation studies utilizing 13C and 2H labeled precursors have definitively established that this compound is a polyketide, assembled from an acetate (B1210297) starter unit and subsequent extender units via a Polyketide Synthase (PKS) multienzyme complex.[1][2] This guide will delve into the technical details of the key experiments that have shaped our understanding of this compound biosynthesis.

The this compound Biosynthetic Pathway

The biosynthesis of this compound commences with a starter acyl group, which undergoes a series of condensation, reduction, and dehydration steps, mirroring the fundamental processes of fatty acid biosynthesis.[1] However, the this compound PKS appears to be an incomplete fatty acid synthase, lacking a final enoyl reductase step in its chain extension cycle.[1]

Key Intermediates

Isotope labeling experiments have been instrumental in identifying the enzyme-bound intermediates in the this compound pathway.[1] Key identified intermediates include:

  • Acetoacetate (B1235776): The thioester of acetoacetic acid is generated in the first step of the chain extension cycle through the condensation of a starter acyl group with a malonate unit.

  • (R)-3-Hydroxybutyrate: The subsequent reduction of the keto group in acetoacetate leads to the formation of the (R)-3-hydroxybutyryl thioester.

  • Crotonate: Dehydration of the (R)-3-hydroxybutyryl intermediate yields a thioester of crotonate, which is the product of the first chain extension cycle.

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound, based on the identified intermediates and the results of isotope labeling studies.

Aspyrone_Biosynthesis Acetate Acetate (Starter Unit) PKS This compound PKS Acetate->PKS Malonyl_CoA Malonyl-CoA (Extender Unit) Malonyl_CoA->PKS Acetoacetyl_thioester Acetoacetyl-thioester PKS->Acetoacetyl_thioester Condensation R_3_Hydroxybutyryl_thioester (R)-3-Hydroxybutyryl-thioester Acetoacetyl_thioester->R_3_Hydroxybutyryl_thioester Reduction Crotonyl_thioester Crotonyl-thioester R_3_Hydroxybutyryl_thioester->Crotonyl_thioester Dehydration Further_extensions Further Chain Extensions Crotonyl_thioester->Further_extensions Polyketide_intermediate Polyketide Intermediate Further_extensions->Polyketide_intermediate Epoxide_formation Epoxide Formation Polyketide_intermediate->Epoxide_formation Rearrangement_and_cyclization Rearrangement & Ring Closure Epoxide_formation->Rearrangement_and_cyclization This compound This compound Rearrangement_and_cyclization->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Evidence and Protocols

The elucidation of the this compound biosynthetic pathway has relied heavily on feeding experiments with isotopically labeled precursors to Aspergillus melleus cultures, followed by analysis of the resulting this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotope Labeling Studies

The core experimental strategy involves supplementing the growth medium of Aspergillus melleus with precursors such as [1-¹³C, ¹⁸O₂]acetate or deuterium-labeled N-acetylcysteamine (NAC) thioesters of proposed intermediates. The incorporation of these isotopes into this compound is then detected and quantified by NMR.

Experimental Workflow

The general workflow for these experiments is outlined in the diagram below.

Experimental_Workflow Culture 1. Culture of Aspergillus melleus Feeding 2. Feeding with Isotopically Labeled Precursor Culture->Feeding Incubation 3. Incubation and Metabolite Production Feeding->Incubation Extraction 4. Extraction of This compound Incubation->Extraction Purification 5. Purification of This compound Extraction->Purification NMR_analysis 6. NMR Spectroscopy (¹³C or ²H) Purification->NMR_analysis Data_analysis 7. Data Analysis and Pathway Elucidation NMR_analysis->Data_analysis

Caption: General experimental workflow for isotope labeling studies.

Detailed Methodologies

3.3.1. Fermentation of Aspergillus melleus

  • Medium: A typical fermentation medium for Aspergillus melleus for secondary metabolite production would consist of a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and essential mineral salts.

  • Culture Conditions: The fungus is generally grown in submerged culture with agitation to ensure proper aeration and nutrient distribution. Incubation is carried out at a controlled temperature (e.g., 25-28°C) for a period sufficient for this compound production (typically several days to weeks).

3.3.2. Precursor Feeding

  • Labeled Precursors: Sodium [1-¹³C, ¹⁸O₂]acetate or synthesized deuterium-labeled N-acetylcysteamine thioesters of acetoacetate and (R)-3-hydroxybutyrate are used.

  • Administration: The labeled precursor is typically added to the culture after a period of initial growth, when the production of secondary metabolites is expected to be active. The precursor is often added in pulses over a period of time.

3.3.3. Extraction and Purification of this compound

  • Extraction: After the fermentation period, the mycelium is separated from the culture broth by filtration. The broth and/or the mycelial extract (obtained by solvent extraction, e.g., with ethyl acetate or acetone) are then processed to isolate this compound.

  • Purification: The crude extract is subjected to chromatographic techniques such as column chromatography (e.g., silica (B1680970) gel) and/or high-performance liquid chromatography (HPLC) to obtain pure this compound.

3.3.4. NMR Spectroscopy

  • ¹³C NMR: For samples enriched with [1-¹³C, ¹⁸O₂]acetate, ¹³C NMR spectroscopy is used to observe ¹⁸O-induced isotope shifts. This allows for the determination of the origin of the oxygen atoms in the this compound molecule.

  • ²H NMR: For deuterium-labeled experiments, ²H NMR spectroscopy is employed to determine the specific sites and the extent of deuterium (B1214612) incorporation.

Quantitative Data

The quantitative analysis of isotope incorporation provides direct evidence for the proposed biosynthetic pathway. The following table summarizes the relative intensities of signals in the ²H NMR spectra of this compound following the incorporation of deuterium-labeled precursors, as reported in the literature.

Acyl group of precursorRelative enrichments of ²H at labeled sites in this compound
[2-²H₂]AcetoacetylC-6: 100, C-8: 100
[4-²H₃]AcetoacetylC-10: 100
(R)-[2-²H]3-HydroxybutyrylC-8: 100
(S)-[2-²H]3-HydroxybutyrylNo detectable signal
[4-²H₃]3-HydroxybutyrylC-10: 100

Table 1: Relative intensities of signals in ²H NMR spectra of this compound following incorporation of ²H-labeled precursors.

Genetic Basis of this compound Biosynthesis

While the biochemical pathway of this compound has been well-characterized through feeding studies, the specific genes and the biosynthetic gene cluster responsible for its production in Aspergillus melleus have not yet been reported in the scientific literature. The identification of the this compound PKS gene and its associated cluster would provide deeper insights into the molecular mechanisms and regulation of this compound biosynthesis and would be a valuable target for future research.

Conclusion

The polyketide origin of this compound is firmly established through a series of meticulous isotope labeling experiments. These studies have not only confirmed its assembly from acetate and malonate units but have also shed light on the early intermediates and the enzymatic logic of the responsible polyketide synthase. The detailed experimental protocols and quantitative data presented in this guide offer a technical foundation for researchers in natural product biosynthesis and drug development. The future identification of the this compound biosynthetic gene cluster will undoubtedly open new avenues for the bioengineering and production of this and related polyketides.

References

The Biological Virtues of Aspyrone and Its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse biological activities of aspyrone and its derivatives, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This guide details the quantitative efficacy, experimental methodologies, and underlying signaling pathways of this promising class of natural products.

This compound, a polyketide metabolite primarily isolated from various fungal species, and its synthetic and naturally occurring derivatives have garnered significant attention in the scientific community for their broad spectrum of biological activities. These compounds have demonstrated potential as antibacterial, cytotoxic, anti-inflammatory, and neuroprotective agents, making them attractive scaffolds for the development of novel therapeutics. This technical guide provides a consolidated overview of the current understanding of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the molecular signaling pathways they modulate.

Quantitative Biological Activity Data

To facilitate a comparative analysis of the potency of this compound and its derivatives, the following tables summarize the available quantitative data from various in vitro studies.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (μg/mL)Reference
Chlorohydrothis compound AStaphylococcus aureus62.5[1]
Methicillin-resistant S. aureus (MRSA)125[1]
Multidrug-resistant S. aureus (MDRSA)125[1]
Chlorohydrothis compound BStaphylococcus aureus62.5[1]
Methicillin-resistant S. aureus (MRSA)62.5[1]
Multidrug-resistant S. aureus (MDRSA)125
Pseudopyronine AStaphylococcus aureus6.25
Pseudopyronine BStaphylococcus aureus0.156
Pseudopyronine CStaphylococcus aureus0.39
6-pentyl-α-pyroneStaphylococcus aureus100

Table 2: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
Ochrazepine AVarious human cancer cell lines3.10 - 11.32
Ochrazepine BU251 (human glioblastoma)Selective inhibition
Ochrazepine DU251 (human glioblastoma)Selective inhibition
Ochrazepine CA673 (human rhabdomyoma), U87 (human glioblastoma), Hep3B (human liver cancer)2.5 - 11.3
Asperienes A-DMCF-7, HeLa, A549, MGC-8031.4 - 8.3
Dimeric Naphthopyrones (7, 10, 12)PANC-1, A549, MDA-MB-231, Caco-2, SK-OV-3Potent cytotoxicity
Azaspirane derivative (CIMO)BT-549, MDA-MB-231 (ER-)3.05, 3.41
MCF-7, BT-474 (ER+)4.12, 4.19

Table 3: Anti-inflammatory and Neuroprotective Activities of this compound Derivatives

CompoundActivityAssayIC50/EffectReference
Sclerketide DAnti-inflammatoryNO production in LPS-induced RAW 264.7 cells5.5 µM
NectriapyroneAnti-inflammatoryNO production in RAW264.7 cells35.4 µM
Naphtho-γ-pyrone (Compound 10)NeuroprotectiveInhibition of Aβ aggregation8.1 µM
NeuroprotectiveBACE1 inhibitory activity28.0 µM
NeuroprotectiveAlleviation of Aβ toxicity in SH-SY5Y cellsSignificant
Naphtho-γ-pyrone (Compound 2)NeuroprotectiveInhibition of Aβ aggregation2.8 µM
Naphtho-γ-pyrone (Compound 6)NeuroprotectiveInhibition of Aβ aggregation3.9 µM
NeuroprotectiveAlleviation of Aβ toxicity in SH-SY5Y cellsSignificant

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a reference for researchers looking to replicate or adapt these assays for their own studies on this compound derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

a. Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile saline or PBS

  • Spectrophotometer

b. Protocol:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar (B569324) plate in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of the this compound derivative stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only) on each plate.

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Bacterial_Culture Bacterial Culture (Log Phase) McFarland Adjust to 0.5 McFarland Standard Bacterial_Culture->McFarland Inoculum Dilute to Final Inoculum Concentration McFarland->Inoculum Inoculation Inoculate Microplate Inoculum->Inoculation Serial_Dilution Serial Dilution of This compound Derivative Serial_Dilution->Inoculation Incubate Incubate at 37°C (16-20h) Inoculation->Incubate Read_MIC Determine MIC Incubate->Read_MIC

Workflow for Broth Microdilution Assay.
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

b. Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay_steps Assay Procedure Seed_Cells Seed Cells in 96-well Plate Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Add_Compound Add this compound Derivative Adherence->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Workflow for the MTT Cytotoxicity Assay.
Anti-inflammatory Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in macrophages stimulated with lipopolysaccharide (LPS).

a. Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • 24-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent (for NO measurement)

  • ELISA kits (for cytokine measurement, e.g., TNF-α, IL-6)

b. Protocol:

  • Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (DMSO + LPS) and a negative control (no LPS).

  • After incubation, collect the cell culture supernatant.

  • To measure NO production, mix 100 µL of the supernatant with 100 µL of Griess reagent and measure the absorbance at 540 nm.

  • To measure cytokine levels, use commercial ELISA kits according to the manufacturer's instructions.

  • Determine the concentration-dependent inhibition of NO and cytokine production by the this compound derivative.

Aβ-Induced Neurotoxicity Assay in SH-SY5Y Cells

This assay assesses the neuroprotective effects of a compound against the toxicity induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

a. Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS

  • 96-well cell culture plates

  • Aβ₁₋₄₂ peptide

  • This compound derivative stock solution (in DMSO)

  • MTT solution and solubilization solution (as in the cytotoxicity assay)

b. Protocol:

  • Seed SH-SY5Y cells into a 96-well plate and differentiate them into a neuronal phenotype using retinoic acid if required.

  • Prepare oligomeric Aβ₁₋₄₂ by incubating the peptide solution at 4°C for 24 hours.

  • Pre-treat the differentiated cells with various concentrations of the this compound derivative for 1-2 hours.

  • Expose the cells to a toxic concentration of oligomeric Aβ₁₋₄₂ (e.g., 10 µM) for 24-48 hours. Include a vehicle control (DMSO + Aβ) and a negative control (no Aβ).

  • Assess cell viability using the MTT assay as described previously.

  • Calculate the percentage of neuroprotection conferred by the this compound derivative relative to the Aβ-treated control.

Signaling Pathways

The diverse biological activities of this compound and its derivatives are underpinned by their modulation of key intracellular signaling pathways. The following diagrams illustrate the currently understood mechanisms of action.

Anti-inflammatory Signaling Pathway of 6-Pentyl-α-Pyrone

6-Pentyl-α-pyrone has been shown to exert its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK pathways while activating the antioxidant Nrf2 pathway in LPS-stimulated macrophages.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Pyrone 6-Pentyl-α-Pyrone Pyrone->MAPKKK Pyrone->IKK Keap1 Keap1 Pyrone->Keap1 MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines iNOS iNOS AP1->iNOS IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Cytokines NFkB->iNOS Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1 Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes

Anti-inflammatory mechanism of 6-pentyl-α-pyrone.
Apoptosis Signaling Pathway of Styrylpyrone Derivative (SPD)

Styrylpyrone derivative (SPD) has been demonstrated to induce apoptosis in human breast cancer cells (MCF-7) through the intrinsic pathway, involving the upregulation of Bax, release of cytochrome c, and activation of caspase-9 and the executioner caspase-7.

G cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade SPD Styrylpyrone Derivative (SPD) Bax Bax (Pro-apoptotic) SPD->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase7 Procaspase-7 Caspase9->Procaspase7 Caspase7 Caspase-7 (Executioner) Procaspase7->Caspase7 Apoptosis Apoptosis Caspase7->Apoptosis

Apoptosis induction by Styrylpyrone Derivative (SPD).
Potential Neuroprotective Signaling Pathway of this compound Derivatives

Based on the activity of naphtho-γ-pyrone derivatives, a plausible neuroprotective mechanism involves the inhibition of Aβ aggregation and BACE1 activity, leading to reduced Aβ-induced neurotoxicity. This helps in maintaining neuronal cell viability.

G cluster_abeta Aβ Cascade Aspyrone_Deriv This compound Derivative (e.g., Naphtho-γ-pyrone) BACE1 BACE1 Aspyrone_Deriv->BACE1 Abeta_Aggregates Aβ Aggregates (Oligomers, Fibrils) Aspyrone_Deriv->Abeta_Aggregates Inhibits Aggregation Neuronal_Survival Neuronal Survival Aspyrone_Deriv->Neuronal_Survival Promotes APP Amyloid Precursor Protein (APP) Abeta_Monomers Aβ Monomers APP->Abeta_Monomers Cleavage by BACE1 Abeta_Monomers->Abeta_Aggregates Neurotoxicity Neurotoxicity Abeta_Aggregates->Neurotoxicity

Neuroprotective mechanism of this compound Derivatives.

Conclusion

This compound and its derivatives represent a versatile and promising class of bioactive compounds with significant potential in drug discovery. Their demonstrated antibacterial, cytotoxic, anti-inflammatory, and neuroprotective activities, coupled with an increasing understanding of their mechanisms of action, provide a solid foundation for further preclinical and clinical development. This technical guide serves as a comprehensive resource to aid researchers in navigating the existing literature and designing future studies to unlock the full therapeutic potential of these remarkable natural products.

References

Initial Screening of Aspyrone for Antimicrobial Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening of aspyrone and its derivatives for antimicrobial properties. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing experimental protocols, summarizing key quantitative data, and visualizing experimental workflows and potential signaling pathways.

Introduction to this compound and its Antimicrobial Potential

This compound and its related α-pyrone compounds are a class of secondary metabolites produced by various fungi. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, antifungal, and cytotoxic effects. The initial screening of this compound for its antimicrobial properties is a critical step in evaluating its potential as a lead compound for the development of new therapeutic agents. This guide outlines the fundamental methodologies and presents a summary of reported antimicrobial activities of this compound and its derivatives.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for various this compound-related compounds against a range of bacterial and fungal strains.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Chlorohydrothis compound AStaphylococcus aureus62.5[1]
Methicillin-resistant S. aureus (MRSA)125[1]
Multidrug-resistant S. aureus (MDRSA)125[1]
Chlorohydrothis compound BStaphylococcus aureus62.5[1]
Methicillin-resistant S. aureus (MRSA)62.5[1]
Multidrug-resistant S. aureus (MDRSA)125
4-Hydroxy-α-pyrone Derivative 1Staphylococcus aureus32-64
Escherichia coli32-64
Bacillus subtilis32-64
4-Hydroxy-α-pyrone Derivative 2Staphylococcus aureus32-64
Escherichia coli32-64
Bacillus subtilis32-64
4-Hydroxy-α-pyrone Derivative 3Staphylococcus aureus8
Bacillus subtilis16
Mycobacterium tuberculosis64
6-pentyl-α-pyrone (6PP)Staphylococcus aureus100

Table 2: Antifungal Activity of this compound Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
6-pentyl-α-pyrone (6PP)Filamentous fungi80-90

Experimental Protocols for Antimicrobial Screening

The following are detailed methodologies for key experiments used in the initial screening of this compound for antimicrobial properties. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test compound (this compound) stock solution

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Microtiter Plates: Aseptically add 50 µL of sterile CAMHB or RPMI-1640 to all wells of a 96-well microtiter plate.

  • Serial Dilution of Test Compound: Add 50 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Positive Control (Growth Control): A well containing 100 µL of broth and 50 µL of the microbial inoculum, with no test compound.

    • Negative Control (Sterility Control): A well containing 100 µL of uninoculated broth.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.

  • Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (i.e., the well remains clear).

Disk Diffusion Assay

The disk diffusion assay (Kirby-Bauer method) is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to a particular antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Sterile filter paper disks (6 mm in diameter)

  • Test compound (this compound) solution of known concentration

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum suspension. Squeeze out any excess liquid against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Disks: Using sterile forceps, place paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.

  • Controls: A disk impregnated with the solvent used to dissolve the this compound should be used as a negative control. Standard antibiotic disks can be used as positive controls.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Visualizations

Experimental Workflow for Antimicrobial Screening

experimental_workflow cluster_preparation Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution mic_assay Broth Microdilution Assay for MIC prep_this compound->mic_assay disk_assay Disk Diffusion Assay prep_this compound->disk_assay prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->mic_assay prep_inoculum->disk_assay analyze_mic Determine Minimum Inhibitory Concentration (MIC) mic_assay->analyze_mic analyze_zone Measure Zone of Inhibition disk_assay->analyze_zone result Evaluate Antimicrobial Potential analyze_mic->result analyze_zone->result

Caption: Workflow for the initial antimicrobial screening of this compound.

Potential Signaling Pathways Affected by Pyrones

While the precise antimicrobial signaling pathways affected by this compound are still under investigation, studies on other pyrone derivatives suggest potential mechanisms of action. Some pyrones have been shown to interfere with quorum sensing, a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Additionally, in other biological systems, pyrone compounds have been observed to modulate key signaling pathways such as the MAPK and PI3K/Akt pathways. Further research is required to elucidate the specific molecular targets and signaling cascades involved in this compound's antimicrobial activity.

signaling_pathways cluster_bacterial_cell Bacterial Cell cluster_fungal_cell Fungal Cell (Hypothesized) This compound This compound qs Quorum Sensing System This compound->qs Interference mapk MAPK Pathway This compound->mapk Modulation (Hypothesized) pi3k PI3K/Akt Pathway This compound->pi3k Modulation (Hypothesized) virulence Virulence Factor Production qs->virulence biofilm Biofilm Formation qs->biofilm cell_cycle Cell Cycle Regulation mapk->cell_cycle apoptosis Apoptosis mapk->apoptosis pi3k->cell_cycle pi3k->apoptosis

Caption: Potential antimicrobial mechanisms of this compound.

Conclusion

The initial screening of this compound and its derivatives reveals promising antimicrobial activity against a variety of bacterial and fungal pathogens. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of this class of compounds. Future research should focus on elucidating the specific mechanisms of action, exploring the structure-activity relationships, and conducting in vivo efficacy and toxicity studies to advance the development of this compound-based antimicrobial agents.

References

Unveiling the Chiral Landscape of Aspyrone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 1, 2025 – This whitepaper provides a comprehensive technical overview of the chiral properties of Aspyrone, a natural product derived from the Aspergillus mold. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the stereochemical aspects of natural product biosynthesis and the potential therapeutic applications of chiral molecules.

Introduction to this compound and its Intrinsic Chirality

This compound, with the chemical formula C₉H₁₂O₄, is a polyketide natural product identified as (5S,6R)-5-Hydroxy-6-methyl-3-((2S,3S)-3-methyl-oxiran-2-yl)-5,6-dihydro-2H-pyran-2-one[1]. The molecule's defined stereochemistry at four chiral centers underscores the importance of three-dimensional structure in its biological function. As a natural product, this compound is biosynthesized in an enantiomerically pure form, a common characteristic of secondary metabolites that often dictates their biological activity[2][3]. The inherent chirality of this compound is a critical factor in its observed antibiotic and nematicidal properties[1]. This guide delves into the biosynthetic origins of its specific stereoisomer and summarizes its known biological activities.

The Stereocontrolled Biosynthesis of this compound

The chirality of this compound is a direct result of a highly controlled enzymatic assembly line within Aspergillus melleus. The molecule originates from a polyketide pathway, where simple building blocks are iteratively condensed to form a complex carbon skeleton[1].

Incorporation studies using labeled precursors have elucidated key stereochemical determining steps in the this compound biosynthesis. The process is initiated by a polyketide synthase (PKS). A crucial finding is the specific incorporation of the (R)-isomer of 3-hydroxybutyric acid as a thioester intermediate during the first chain extension cycle. This enzymatic selectivity is a primary determinant of the final stereochemistry of the this compound molecule. Further studies have identified (4E,6E,8E)-3-hydroxydeca-4,6,8-trienoic acid as a key C10 intermediate that is incorporated into the final structure.

The following diagram illustrates the logical flow of the early stages of this compound biosynthesis, highlighting the formation of the key chiral intermediate.

Aspyrone_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Mediated Steps Acetate Acetate (Starter Unit) Acetoacetyl_Thioester Acetoacetyl Thioester Acetate->Acetoacetyl_Thioester Condensation Malonyl_CoA Malonyl-CoA (Extender Unit) Malonyl_CoA->Acetoacetyl_Thioester R_3_Hydroxybutyryl_Thioester (R)-3-Hydroxybutyryl Thioester (Key Chiral Intermediate) Acetoacetyl_Thioester->R_3_Hydroxybutyryl_Thioester Stereospecific Reduction Crotonate_Thioester Crotonate Thioester R_3_Hydroxybutyryl_Thioester->Crotonate_Thioester Dehydration Pentaketide_Intermediate Linear Pentaketide Intermediate Crotonate_Thioester->Pentaketide_Intermediate Further Elongation (x2 Malonyl-CoA) This compound This compound ((5S,6R,2S,3S)-isomer) Pentaketide_Intermediate->this compound Decarboxylation, Rearrangement & Cyclization

Logical workflow of the early biosynthetic steps of this compound.

Biological Activity of the Natural this compound Stereoisomer

The specific (5S,6R,2S,3S)-enantiomer of this compound has demonstrated notable biological activities. To date, the scientific literature has focused exclusively on this naturally occurring isomer, and there is no publicly available data on the synthesis or biological evaluation of other stereoisomers of this compound. This represents a significant area for future research to fully understand the structure-activity relationship of this compound's chiral centers.

Quantitative Data on Biological Activity

The known biological activities of the natural this compound isomer are summarized in the table below.

Biological ActivityTarget Organism/Cell LineMetricValueReference
Nematicidal ActivityPratylenchus penetrans% Activity80.8% at 300 mg/L
Antibacterial ActivityMethicillin-resistant Staphylococcus aureus (MRSA)MIC40 µg/mL
Antibacterial ActivityEscherichia coliMIC21 µg/mL

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound stereoisomers are not available in the current literature. However, based on the cited studies, the following outlines the general methodologies used to assess the biological activity of the natural this compound isomer.

Nematicidal Activity Assay

The nematicidal activity of this compound was evaluated against the root-lesion nematode Pratylenchus penetrans. A general protocol for such an assay would involve:

  • Culture of Nematodes: P. penetrans is cultured and maintained on a suitable medium, such as carrot callus cultures.

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent and then diluted with water to the final test concentration (e.g., 300 mg/L). A solvent control is also prepared.

  • Exposure: A suspension of nematodes is mixed with the this compound test solution or the control solution in a multi-well plate or a similar vessel.

  • Incubation: The plates are incubated at a controlled temperature for a specified period.

  • Assessment of Mortality/Activity: The number of motile and non-motile (dead or paralyzed) nematodes is counted under a microscope. The percentage of nematicidal activity is calculated relative to the control.

The following diagram provides a generalized workflow for a nematicidal activity assay.

Nematicidal_Assay_Workflow start Start nematode_culture Culture P. penetrans start->nematode_culture exposure Expose Nematodes to Solutions nematode_culture->exposure prepare_solutions Prepare this compound and Control Solutions prepare_solutions->exposure incubation Incubate at Controlled Temperature exposure->incubation assessment Assess Nematode Motility (Microscopy) incubation->assessment data_analysis Calculate % Nematicidal Activity assessment->data_analysis end End data_analysis->end

Generalized workflow for a nematicidal activity assay.
Antibacterial Activity (Minimum Inhibitory Concentration - MIC) Assay

The antibacterial activity of this compound was determined by measuring its Minimum Inhibitory Concentration (MIC) against MRSA and E. coli. A standard broth microdilution method would typically be employed:

  • Preparation of Bacterial Inoculum: The bacterial strains are grown in a suitable broth medium to a standardized cell density (e.g., using a McFarland standard).

  • Serial Dilution of this compound: this compound is serially diluted in a multi-well plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

This compound presents a compelling case for the study of stereochemistry in natural products. The elucidation of its biosynthetic pathway reveals a sophisticated enzymatic machinery that precisely controls its chiral architecture. The known nematicidal and antibacterial activities of the natural (5S,6R,2S,3S)-isomer highlight its potential as a lead compound for the development of new therapeutic agents.

A significant gap in the current understanding of this compound lies in the unexplored chemical space of its other seven possible stereoisomers. Future research efforts should be directed towards the stereoselective synthesis of these isomers. A comparative biological evaluation of all eight stereoisomers would provide invaluable insights into the specific roles of each chiral center in the molecule's activity and mechanism of action. Such studies would not only deepen our fundamental understanding of chiral recognition in biological systems but also pave the way for the potential development of more potent and selective this compound-based drugs.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Aspyrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspyrone is a polyketide-derived secondary metabolite produced by the fungus Aspergillus melleus. It belongs to the α-pyrone class of compounds and has been noted for its nematicidal activity. The isolation and purification of this compound are essential for its further investigation, including structural elucidation, bioactivity screening, and the development of potential applications in agriculture or medicine. This document provides a detailed protocol for the isolation and purification of this compound from fungal cultures, based on established methodologies. The protocol covers the cultivation of Aspergillus melleus, extraction of the crude metabolite, and a two-step chromatographic purification process.

Data Presentation

The following table summarizes representative quantitative data for the isolation and purification of this compound from a 10-liter culture of Aspergillus melleus.

ParameterValueUnitNotes
Fungal Culture Volume10LStationary culture in malt (B15192052) medium.
Crude Ethyl Acetate (B1210297) Extract (Neutral Fraction)9.098gObtained after liquid-liquid extraction and separation of acidic and neutral fractions.[1]
Purified this compound (from a fraction of crude extract)0.073gObtained after preparative TLC of a 0.031 g sub-fraction from column chromatography.[1]
Purity (Post-Preparative TLC)>95%%Estimated, based on typical outcomes of this purification method.

Experimental Workflow

Workflow cluster_0 Fungal Culture & Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product A Inoculation of Aspergillus melleus B Stationary Culture (Malt Medium, 24°C, 23 days) A->B C Filtration of Culture Broth B->C Harvesting D Solvent Extraction (Ethyl Acetate, pH 2.0) C->D E Separation of Neutral Fraction D->E F Silica (B1680970) Gel Column Chromatography (Hexane-Ethyl Acetate Gradient) E->F Crude Extract G Preparative TLC (Hexane:Ethanol, 1:1) F->G H Elution and Solvent Evaporation G->H I Pure this compound H->I Purified Compound

Figure 1. Experimental workflow for the isolation and purification of this compound.

Experimental Protocols

Fungal Culture and Fermentation

This protocol describes the cultivation of Aspergillus melleus for the production of this compound.

Materials:

  • Aspergillus melleus strain

  • Malt extract broth medium

  • Sterile flasks (e.g., 2 L Erlenmeyer flasks)

  • Incubator

Procedure:

  • Prepare a malt medium and sterilize it by autoclaving.

  • Inoculate the sterile malt medium with a culture of Aspergillus melleus.

  • Incubate the culture stationarily at 24°C for 23 days.[1]

Extraction of Crude this compound

This protocol details the extraction of the crude secondary metabolites from the fungal culture broth.

Materials:

  • Culture broth from the fermentation

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl) or other suitable acid to adjust pH

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • After the incubation period, separate the fungal mycelia from the culture filtrate by filtration.

  • Adjust the pH of the culture filtrate to 2.0 with an appropriate acid.[1]

  • Transfer the acidified filtrate to a large separatory funnel.

  • Extract the filtrate with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Combine the ethyl acetate fractions and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Separate the crude extract into acidic and neutral fractions using standard acid-base extraction methodology. The neutral fraction contains this compound.[1]

Purification of this compound

This section describes a two-step chromatographic purification of this compound from the crude neutral extract.

3.1. Silica Gel Column Chromatography (Initial Fractionation)

Materials:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Fraction collector

  • TLC plates (silica gel 60 F254) and developing chamber

  • UV lamp (254 nm)

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

  • Dissolve the crude neutral extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica gel-adsorbed sample until it is a dry, free-flowing powder.

  • Carefully load the dried sample onto the top of the packed column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane (e.g., 9:1, 8:2, 1:1 v/v), and finally with 100% ethyl acetate.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 1:1) and visualize under a UV lamp.

  • Combine the fractions containing the target compound, this compound, based on the TLC analysis and concentrate them using a rotary evaporator.

3.2. Preparative Thin Layer Chromatography (Final Purification)

Materials:

  • Preparative TLC plates (silica gel 60 F254, 20x20 cm, 1-2 mm thickness)

  • The partially purified fraction from column chromatography

  • Developing solvent: n-Hexane:Ethanol (1:1, v/v)

  • TLC developing tank

  • UV lamp (254 nm)

  • Spatula or razor blade

  • Elution solvent (e.g., ethyl acetate or acetone)

  • Filtration apparatus (e.g., fritted funnel or a pipette with a cotton plug)

Procedure:

  • Dissolve the this compound-containing fraction from the column chromatography in a minimal amount of a volatile solvent.

  • Carefully apply the dissolved sample as a thin, uniform band along the origin line of the preparative TLC plate.

  • Allow the solvent to evaporate completely.

  • Place the plate in a developing tank saturated with the developing solvent (n-hexane:ethanol, 1:1).

  • Develop the plate until the solvent front reaches near the top.

  • Remove the plate from the tank and allow it to air dry in a fume hood.

  • Visualize the separated bands under a UV lamp. This compound, being a conjugated system, should be UV-active.

  • Mark the band corresponding to this compound with a pencil.

  • Carefully scrape the silica gel of the marked band from the glass plate using a clean spatula or razor blade.

  • Elute this compound from the collected silica gel by washing it with a polar solvent like ethyl acetate or acetone. This can be done by placing the silica in a small column or fritted funnel and passing the solvent through it.

  • Collect the eluent and evaporate the solvent under reduced pressure to obtain pure this compound.

  • Confirm the purity of the final product using analytical HPLC or TLC.

References

Application Notes and Protocols for Designing Antifungal Assays Using Aspyrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspyrone is a naturally occurring α-pyrone, a class of polyketide secondary metabolites produced by various fungi, including species of Aspergillus.[1][2] α-Pyrones have garnered significant interest in drug discovery due to their diverse biological activities, which include antifungal, antibacterial, cytotoxic, and anti-inflammatory properties.[1][2][3] While specific data on this compound's antifungal efficacy against clinically relevant pathogens is still emerging, related α-pyrones, such as 6-pentyl-α-pyrone, have demonstrated notable antifungal effects, suggesting the potential of this compound as a candidate for novel antifungal agent development.

These application notes provide detailed protocols for evaluating the antifungal activity of this compound, presenting a framework for data analysis, and exploring its potential mechanisms of action. The methodologies described are based on established standards for antifungal susceptibility testing and are intended to guide researchers in the systematic investigation of this compound's antifungal properties.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for the comparison of antifungal activity. The following tables are templates for summarizing quantitative data obtained from antifungal assays with this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Fungal Cells

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansATCC 90028[Insert Data][Insert Data][Insert Data]
Candida glabrataATCC 90030[Insert Data][Insert Data][Insert Data]
Aspergillus fumigatusATCC 204305[Insert Data][Insert Data][Insert Data]
Cryptococcus neoformansATCC 90112[Insert Data][Insert Data][Insert Data]

Table 2: Zone of Inhibition Diameters for this compound

Fungal SpeciesStrain IDThis compound (50 µ g/disk ) Zone Diameter (mm)Amphotericin B (5 µ g/disk ) Zone Diameter (mm)Fluconazole (25 µ g/disk ) Zone Diameter (mm)
Candida albicansATCC 90028[Insert Data][Insert Data][Insert Data]
Candida glabrataATCC 90030[Insert Data][Insert Data][Insert Data]
Aspergillus fumigatusATCC 204305[Insert Data][Insert Data][Insert Data]
Cryptococcus neoformansATCC 90112[Insert Data][Insert Data][Insert Data]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates and appropriate quality control strains

  • Sterile saline (0.85%)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1.6 mg/mL.

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of RPMI-1640 into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row and perform a 2-fold serial dilution by transferring 100 µL from well to well.

  • Inoculum Preparation (Yeasts):

    • From a 24-hour culture on Sabouraud Dextrose Agar (B569324) (SDA), suspend several colonies in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the suspension 1:1000 in RPMI-1640 to obtain a final inoculum of 1-5 x 10³ CFU/mL.

  • Inoculum Preparation (Filamentous Fungi):

    • Grow the fungus on Potato Dextrose Agar (PDA) at 35°C for 7 days.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.

    • Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control (inoculum without this compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.

Protocol 2: Disk Diffusion Assay

Materials:

  • This compound

  • Sterile 6 mm paper disks

  • Mueller-Hinton agar (supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for yeasts)

  • Fungal isolates

  • Sterile saline

  • Sterile swabs

Procedure:

  • Preparation of this compound Disks: Aseptically apply a known amount of this compound (e.g., 50 µg) dissolved in a volatile solvent to sterile paper disks and allow them to dry completely.

  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions.

  • Disk Placement: Aseptically place the this compound disks and control disks (e.g., amphotericin B, fluconazole) onto the inoculated agar surface.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Mandatory Visualizations

Antifungal_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results This compound This compound Stock Solution Broth_Dilution Broth Microdilution This compound->Broth_Dilution Disk_Diffusion Disk Diffusion This compound->Disk_Diffusion Inoculum Fungal Inoculum (0.5 McFarland) Inoculum->Broth_Dilution Inoculum->Disk_Diffusion Incubate Incubate at 35°C (24-48 hours) Broth_Dilution->Incubate Disk_Diffusion->Incubate MIC Determine MIC Incubate->MIC Zone Measure Zone of Inhibition Incubate->Zone

Caption: Generalized workflow for antifungal susceptibility testing of this compound.

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanism of action for this compound is yet to be fully elucidated, insights can be drawn from related α-pyrones and other polyketides. Potential mechanisms that can be investigated include:

  • Disruption of Fungal Cell Membrane: Some α-pyrones, like 6-pentyl-α-pyrone, are known to disrupt the integrity of the fungal cell membrane. This can be assessed through assays measuring membrane permeability, such as propidium (B1200493) iodide uptake, or by examining changes in ergosterol (B1671047) content.

  • Inhibition of Protein Synthesis: Aspirochlorine, another fungal secondary metabolite, selectively inhibits fungal protein synthesis. Assays measuring the incorporation of radiolabeled amino acids can be employed to investigate this possibility for this compound.

  • Modulation of Key Signaling Pathways: The Target of Rapamycin (TOR) signaling pathway is a critical regulator of fungal growth and has been identified as a potential target for 6-pentyl-α-pyrone. Inhibition of this pathway can be studied by examining the phosphorylation status of downstream effectors.

Putative_Antifungal_Mechanisms cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects This compound This compound Cell_Membrane Fungal Cell Membrane This compound->Cell_Membrane Disrupts Ribosome Fungal Ribosome This compound->Ribosome Inhibits TOR_Pathway TOR Signaling Pathway This compound->TOR_Pathway Modulates Membrane_Disruption Membrane Disruption (Loss of Integrity) Cell_Membrane->Membrane_Disruption Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition Growth_Arrest Growth Arrest & Reduced Virulence TOR_Pathway->Growth_Arrest

Caption: Putative antifungal mechanisms of action for this compound.

TOR_Signaling_Pathway This compound This compound TORC1 TORC1 This compound->TORC1 Inhibits? Sch9 Sch9 TORC1->Sch9 Ribosomal_Biogenesis Ribosomal Biogenesis Sch9->Ribosomal_Biogenesis Translation Translation Initiation Sch9->Translation Cell_Growth Cell Growth & Proliferation Ribosomal_Biogenesis->Cell_Growth Translation->Cell_Growth Nutrient_Sensing Nutrient Sensing Nutrient_Sensing->TORC1

Caption: Hypothetical inhibition of the fungal TOR signaling pathway by this compound.

Conclusion

This compound represents a promising scaffold for the development of new antifungal agents. The protocols and frameworks provided in these application notes offer a comprehensive approach to systematically evaluate its antifungal potential, from initial susceptibility testing to the investigation of its mechanism of action. Further research into this compound and other α-pyrones is warranted to explore their full therapeutic potential in addressing the growing challenge of fungal infections.

References

Application Notes and Protocols: Development of Aspyrone Derivatives with Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of Aspyrone derivatives, focusing on their enhanced bioactivity. This document includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and diagrams of key signaling pathways they modulate.

Introduction to this compound Derivatives

This compound derivatives, a class of α-pyrone compounds, are naturally occurring or synthetic molecules that have garnered significant interest in drug discovery. These compounds are often isolated from fungal species and have demonstrated a wide range of biological activities, including antimicrobial, cytotoxic, and antiviral properties.[1][2] The modification of the core this compound structure has led to the development of derivatives with enhanced potency and selectivity, making them promising candidates for further therapeutic development.

Bioactivity of this compound Derivatives

The bioactivity of this compound derivatives varies significantly with their structural modifications. The following tables summarize the quantitative data for selected derivatives, highlighting their potential in different therapeutic areas.

Table 1: Antibacterial Activity of this compound Derivatives
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Chlorohydrothis compound AStaphylococcus aureus62.5 µg/mL[3]
Methicillin-resistant S. aureus (MRSA)125 µg/mL
Multidrug-resistant S. aureus (MDRSA)125 µg/mL
Chlorohydrothis compound BStaphylococcus aureus62.5 µg/mL
Methicillin-resistant S. aureus (MRSA)62.5 µg/mL
Multidrug-resistant S. aureus (MDRSA)125 µg/mL
Pseudopyronine BStaphylococcus aureus0.156 µg/mL
Pseudopyronine CStaphylococcus aureus0.39 µg/mL
Nipyrones CStaphylococcus aureus8 µg/mL
Bacillus subtilis16 µg/mL
Table 2: Cytotoxic Activity of α-Pyrone Derivatives
CompoundCell LineIC50 ValueReference
Phomone C derivative (acetylated)HL-60 (Human promyelocytic leukemia)0.52 µM
PC-3 (Human prostate cancer)1.85 µM
HCT-116 (Human colon cancer)3.21 µM
Penpolonin CHep-2 (Human laryngeal cancer)31.6 µg/mL
TU212 (Human laryngeal cancer)45.1 µg/mL
Penpolonin GHep-2 (Human laryngeal cancer)35.2 µg/mL
TU212 (Human laryngeal cancer)40.8 µg/mL
Pyrone 9 (5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one)Various AML cell lines5 x 10⁻⁶ M to 5 x 10⁻⁵ M
4-Alkynyl-6-methyl-2-pyronesA2780 (Human ovarian carcinoma)Promising activity
K562 (Human chronic myelogenous leukemia)Promising activity
Table 3: Antiviral and Other Bioactivities of Pyrone Derivatives
CompoundBioactivityTarget/AssayEC50/IC50 ValueReference
Styrylpyrone Derivative (SPD)Anti-Dengue Virus (DENV-2)Foci Reduction Assay>25 µM (over 50% inhibition)
Isoquinolone Derivative 21Anti-Influenza A and BPlaque Reduction Assay9.9 to 18.5 µM
QuinalizarinAnti-Human Cytomegalovirus (HCMV)Plaque Reduction AssaySuperior to ganciclovir (B1264) against resistant strains
RheinAnti-Human Cytomegalovirus (HCMV)Plaque Reduction AssaySuperior to ganciclovir against resistant strains
AlizarinAnti-Human Cytomegalovirus (HCMV)Plaque Reduction AssaySuperior to ganciclovir against resistant strains
Compound 6 (from Aspergillus polyporicola)NF-κB InhibitionTNF-α-induced NF-κB activity5.41 µM
Compound 8 (from Aspergillus polyporicola)NF-κB InhibitionTNF-α-induced NF-κB activity15.8 µM

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative bioactive this compound derivative and for key experiments to assess bioactivity.

Synthesis of 4-Hydroxy-6-alkyl-2-pyrone Derivatives

This protocol describes a general method for the O-functionalization of 4-hydroxy-6-alkyl-2-pyrones, which are versatile precursors for creating a library of derivatives.

Materials:

Procedure (Mitsunobu Reaction):

  • Dissolve 4-hydroxy-6-methyl-2-pyrone (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired alcohol (1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired O-functionalized 2-pyrone derivative.

  • Characterize the final product using NMR and mass spectrometry.

G Start Start Dissolve Reactants Dissolve 4-hydroxy-6-methyl-2-pyrone, PPh3, and R-OH in anhydrous THF Start->Dissolve Reactants Cool Reaction Cool to 0 °C Dissolve Reactants->Cool Reaction Add Reagent Add DIAD/DEAD dropwise Cool Reaction->Add Reagent React Stir at room temperature for 12-24h Add Reagent->React Workup Concentrate under reduced pressure React->Workup Purify Flash column chromatography Workup->Purify Characterize NMR and Mass Spectrometry Purify->Characterize End End Characterize->End

Synthetic Workflow for this compound Derivatives
Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HL-60, PC-3, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well tissue culture plates

  • This compound derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the this compound derivatives in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add serial dilutions of this compound derivatives Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilization_Solution Add solubilization solution Incubate_4h->Add_Solubilization_Solution Incubate_Overnight Incubate overnight Add_Solubilization_Solution->Incubate_Overnight Read_Absorbance Read absorbance at 570 nm Incubate_Overnight->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Assay Workflow
Antibacterial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, MRSA)

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • 96-well microtiter plates

  • This compound derivatives dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., vancomycin)

  • Resazurin or other viability indicator (optional)

Procedure:

  • Prepare a stock solution of the this compound derivative in DMSO.

  • In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12.

  • Add 100 µL of the this compound derivative stock solution (in MHB) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible bacterial growth. If using a viability indicator, add it according to the manufacturer's instructions and observe the color change.

Antiviral Activity Assessment: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock of known titer (e.g., Influenza virus, Dengue virus)

  • 6-well or 12-well tissue culture plates

  • Cell culture medium and serum

  • This compound derivatives dissolved in DMSO

  • Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or carboxymethylcellulose)

  • Crystal violet staining solution

Procedure:

  • Seed host cells in culture plates to form a confluent monolayer.

  • Prepare serial dilutions of the this compound derivative in serum-free medium.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • In separate tubes, pre-incubate the virus at a concentration that will produce 50-100 plaques per well with an equal volume of the diluted compound for 1 hour at 37°C.

  • Inoculate the cell monolayers with 100-200 µL of the virus-compound mixture. Include a virus control (virus with medium and DMSO) and a cell control (medium only).

  • Adsorb the virus for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the this compound derivative.

  • Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-5 days).

  • Fix the cells with a formalin solution and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value (the concentration that reduces the plaque number by 50%).

Signaling Pathways Modulated by this compound Derivatives

Certain bioactive pyrone derivatives have been shown to exert their effects by modulating key intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are crucial in cell proliferation, apoptosis, and inflammation.

MAPK Signaling Pathway

The antileukemic activity of the 2-pyrone derivative, pyrone 9, has been associated with the activation of the p-ERK and p38 MAPK pathways. This activation can lead to the induction of apoptosis in cancer cells.

G Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p38 p38 MEK->p38 Apoptosis_Proliferation Apoptosis & Proliferation ERK->Apoptosis_Proliferation p38->Apoptosis_Proliferation Pyrone9 Pyrone 9 Pyrone9->ERK activates Pyrone9->p38 activates

MAPK Pathway Activation by Pyrone 9
NF-κB Signaling Pathway

The same pyrone derivative, pyrone 9, has also been shown to suppress the NF-κB signaling pathway. NF-κB is a key transcription factor that promotes inflammation and cell survival. Its inhibition can contribute to the pro-apoptotic effects of the compound.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases Nucleus Nucleus NFkB_p65_p50->Nucleus Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Pyrone9 Pyrone 9 Pyrone9->IKK inhibits

NF-κB Pathway Inhibition by Pyrone 9

Conclusion

This compound derivatives represent a versatile class of bioactive compounds with significant potential for the development of new therapeutics. The provided protocols offer a framework for the synthesis and evaluation of novel derivatives with enhanced bioactivity. Further investigation into the structure-activity relationships and the elucidation of their mechanisms of action, particularly their effects on key signaling pathways, will be crucial for advancing these promising compounds toward clinical applications.

References

Application Notes and Protocols for the Quantification of Aspyrone in Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspyrone is a polyketide secondary metabolite produced by various fungi, notably species within the genus Aspergillus, such as Aspergillus ochraceus.[1][2] As a bioactive compound, the accurate quantification of this compound in fungal cultures is crucial for a range of applications, including fermentation process optimization, biosynthetic pathway studies, and the assessment of its potential pharmacological activities. These application notes provide detailed protocols for the extraction and quantification of this compound from fungal cultures using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established techniques for the analysis of similar fungal polyketides and provide a robust framework for this compound quantification.

Data Presentation

The following tables summarize the typical performance characteristics of the analytical methods described in these notes. It is important to note that these values are representative for the analysis of fungal polyketides and should be experimentally verified for this compound through proper method validation.

Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

ParameterPerformance
Linearity (µg/mL)0.1 - 100
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) (µg/mL)0.05
Limit of Quantification (LOQ) (µg/mL)0.1
Average Recovery (%)85 - 105
Relative Standard Deviation (%)< 5

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterPerformance
Linearity (ng/mL)0.1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (ng/mL)0.05
Limit of Quantification (LOQ) (ng/mL)0.1
Average Recovery (%)90 - 110
Relative Standard Deviation (%)< 10

Experimental Protocols

Fungal Culture and this compound Production

This protocol describes the general procedure for culturing Aspergillus ochraceus for the production of this compound.

Materials:

  • Aspergillus ochraceus strain

  • Potato Dextrose Agar (PDA) plates

  • Yeast Extract Sucrose (YES) broth (2% yeast extract, 15% sucrose)[3]

  • Sterile flasks

  • Incubator shaker

Procedure:

  • Inoculate the Aspergillus ochraceus strain onto PDA plates and incubate at 25-30°C for 7 days to obtain a mature sporulating culture.

  • Prepare a spore suspension by adding sterile water containing 0.05% Tween 80 to the PDA plate and gently scraping the surface.

  • Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.

  • Inoculate 100 mL of YES broth in a 250 mL flask with 1 mL of the spore suspension.

  • Incubate the liquid culture at 25-30°C for 10-14 days with shaking at 150 rpm.[3]

Sample Preparation and Extraction

This protocol details the extraction of this compound from both the fungal mycelium and the culture broth.

Materials:

Procedure:

  • Separation of Mycelium and Broth:

    • Separate the fungal mycelium from the culture broth by filtration through a Buchner funnel.

    • Wash the mycelium with distilled water.

    • The filtrate (culture broth) and the mycelium are processed separately.

  • Extraction from Culture Broth:

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Extraction from Mycelium:

    • Homogenize the fresh or lyophilized mycelium.

    • Extract the homogenized mycelium with methanol (e.g., 3 x 50 mL) with shaking for 1-2 hours for each extraction.

    • Combine the methanolic extracts and filter.

    • Evaporate the methanol under reduced pressure.

    • Resuspend the residue in water and partition with an equal volume of ethyl acetate three times.

    • Pool the ethyl acetate layers, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Sample Clean-up (Optional but Recommended):

    • For cleaner samples, especially for LC-MS/MS analysis, a solid-phase extraction (SPE) step can be employed.[4]

    • Dissolve the crude extract in a small volume of the appropriate solvent.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the this compound with a higher concentration of organic solvent (e.g., 80-100% methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Quantification by HPLC-UV

This protocol provides a method for the quantification of this compound using HPLC with UV detection, adapted from methods for similar alpha-pyrones.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV absorbance spectrum of alpha-pyrones, a wavelength between 280-320 nm should be evaluated. A photodiode array (PDA) detector is recommended for initial method development to determine the optimal wavelength.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare a stock solution of purified this compound standard of known concentration in methanol.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Reconstitute the dried fungal extracts in the initial mobile phase composition.

  • Filter the standards and samples through a 0.22 µm syringe filter before injection.

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantification by LC-MS/MS

For higher sensitivity and selectivity, LC-MS/MS is the recommended method.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Parameters:

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For this compound (C₉H₁₂O₃, MW: 168.19), the protonated molecule [M+H]⁺ at m/z 169.08 should be monitored as the precursor ion. Product ions would need to be determined experimentally.

    • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and compound.

Procedure:

  • Follow the sample preparation and standard preparation steps as described for HPLC-UV.

  • Optimize the MS parameters for this compound by infusing a standard solution.

  • Develop an LC-MS/MS method with the optimized parameters.

  • Inject the standards and samples.

  • Quantify this compound using the peak areas from the MRM chromatograms and a calibration curve constructed from the standards.

Visualizations

Experimental_Workflow cluster_culture Fungal Culture cluster_extraction Sample Preparation cluster_analysis Quantification cluster_data Data Processing Culture Aspergillus ochraceus Culture Filtration Filtration Culture->Filtration Mycelium Mycelium Extraction Filtration->Mycelium Broth Broth Extraction Filtration->Broth Cleanup SPE Cleanup Mycelium->Cleanup Broth->Cleanup HPLC HPLC-UV Analysis Cleanup->HPLC LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis & Quantification HPLC->Data LCMS->Data

Caption: Overall experimental workflow for this compound quantification.

Method_Validation Validation Analytical Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

References

In Vitro Evaluation of Aspyrone's Nematicidal Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspyrone, a metabolite isolated from the fungus Aspergillus melleus, has demonstrated nematicidal properties against the plant-parasitic nematode Pratylenchus penetrans. These application notes provide a summary of the available data on this compound's efficacy and a generalized protocol for its in vitro evaluation. The information is based on published research and is intended to guide researchers in the preliminary assessment of this compound as a potential nematicidal agent.

Data Presentation

The nematicidal activity of this compound against Pratylenchus penetrans has been quantitatively assessed, with the following results reported. For comparison, the activity of a derivative, Acetyl this compound, is also included.

Table 1: Nematicidal Activity of this compound and Acetyl this compound against Pratylenchus penetrans

CompoundConcentration (mg/L)Mortality (%)[1]
This compound10039.0
30080.8
Acetyl this compound10054.3
300100

Experimental Protocols

The following protocols are based on the methodologies described for evaluating the nematicidal activity of this compound and general practices for in vitro nematode assays.

Protocol 1: In Vitro Mortality Assay for Pratylenchus penetrans

This protocol outlines the procedure for determining the direct nematicidal effect of this compound on the motility and viability of Pratylenchus penetrans.

1. Nematode Culture and Extraction:

  • Culture Pratylenchus penetrans on a suitable medium, such as alfalfa callus grown on Krusberg medium, for approximately one month.[1]

  • Isolate the nematodes from the culture medium using the Baermann funnel technique. This method relies on the active migration of nematodes from the culture material into a water column.

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO) and then dilute it with sterile distilled water to achieve the desired final concentrations (e.g., 100 mg/L and 300 mg/L).

  • Ensure the final solvent concentration in the test solutions is minimal and non-toxic to the nematodes. A solvent control should be included in the experimental setup.

3. Nematicidal Assay:

  • Dispense a fixed volume of the nematode suspension (containing a known number of nematodes, e.g., 50-100) into the wells of a multi-well plate or small petri dishes.

  • Add an equal volume of the this compound test solution to the wells.

  • Include a negative control (water) and a solvent control.

  • Incubate the plates at a constant temperature (e.g., 25°C) for a specified duration (e.g., 24, 48, or 72 hours). The original study by Kimura et al. (1996) did not specify the exposure time.

  • Following incubation, observe the nematodes under an inverted microscope.

  • Nematodes are considered dead if they are immobile and do not respond to gentle probing with a fine needle.

  • Calculate the percentage of mortality for each treatment, corrected for any mortality in the control groups.

4. Data Analysis:

  • Analyze the mortality data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed effects.

Protocol 2: Egg Hatching Assay (General Protocol)

While no specific data is available for the effect of this compound on nematode egg hatching, the following is a general protocol that can be adapted for this purpose.

1. Egg Collection:

  • Extract nematode eggs from infected plant roots or culture media using a sodium hypochlorite (B82951) solution to dissolve the gelatinous matrix of the egg masses.

  • Thoroughly rinse the collected eggs with sterile distilled water.

2. Hatching Assay:

  • Suspend a known number of eggs in the this compound test solutions at various concentrations in a multi-well plate.

  • Include a negative control (water).

  • Incubate the plates under conditions suitable for hatching (e.g., 25-28°C) for a period of 7-14 days.

  • Count the number of hatched second-stage juveniles (J2s) at regular intervals.

3. Data Analysis:

  • Calculate the percentage of egg hatch inhibition for each treatment compared to the control.

  • Analyze the data statistically to determine the significance of any inhibitory effects.

Visualizations

Diagram 1: General Workflow for In Vitro Nematicidal Mortality Assay

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Nematode_Culture Nematode Culture (e.g., Pratylenchus penetrans) Nematode_Extraction Nematode Extraction (Baermann Funnel) Nematode_Culture->Nematode_Extraction Assay_Setup Assay Setup (Multi-well plate) Nematode_Extraction->Assay_Setup Aspyrone_Solution Preparation of This compound Solutions Aspyrone_Solution->Assay_Setup Incubation Incubation (Controlled Temp. & Time) Assay_Setup->Incubation Microscopic_Observation Microscopic Observation Incubation->Microscopic_Observation Mortality_Count Mortality Count Microscopic_Observation->Mortality_Count Data_Analysis Statistical Analysis Mortality_Count->Data_Analysis

Caption: A generalized workflow for conducting an in vitro nematicidal mortality assay.

Diagram 2: Proposed General Mechanism of Nematicidal Action (Hypothetical for this compound)

Note: The specific mechanism of action for this compound has not been elucidated. This diagram represents a hypothetical pathway based on common nematicidal mechanisms.

G cluster_0 Nematode This compound This compound Target_Site Molecular Target (e.g., Enzyme, Receptor) This compound->Target_Site Signaling_Pathway Disruption of Signaling Pathway Target_Site->Signaling_Pathway Physiological_Effect Physiological Disruption (e.g., Neuromuscular) Signaling_Pathway->Physiological_Effect Paralysis Paralysis Physiological_Effect->Paralysis Mortality Mortality Paralysis->Mortality

Caption: A hypothetical signaling pathway for the nematicidal action of this compound.

Mechanism of Action

The specific molecular target and signaling pathways affected by this compound in nematodes have not been reported in the available scientific literature. Further research, including transcriptomic, proteomic, and metabolomic studies, would be necessary to elucidate its mechanism of action. Potential mechanisms could involve the disruption of neuromuscular function, interference with essential metabolic pathways, or damage to cellular structures.

Conclusion

This compound has demonstrated promising nematicidal activity against Pratylenchus penetrans in initial in vitro screenings. The provided protocols offer a framework for further investigation into its efficacy against a broader range of plant-parasitic nematodes and for exploring its potential as a lead compound for the development of new nematicides. Key areas for future research include determining its LC50 values, evaluating its impact on egg hatching and other life stages, and elucidating its mechanism of action.

References

Application Notes & Protocols: Utilizing α-Pyrones as a Scaffold for Novel Antibiotic Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antimicrobial agents. Natural products have historically been a rich source of inspiration for antibiotic discovery.[1][2] Among these, the α-pyrone moiety, a six-membered unsaturated lactone, represents a versatile and promising scaffold.[3][4] α-Pyrones are secondary metabolites produced by a variety of microorganisms, including fungi and bacteria, and have demonstrated a broad range of biological activities, including antibacterial and antifungal effects. Their mechanism of action can be diverse, with some derivatives, such as myxopyronin, inhibiting bacterial RNA polymerase, a novel target not exploited by clinically used rifamycins. This makes the α-pyrone scaffold an attractive starting point for the development of new antibiotics with the potential to overcome existing resistance mechanisms.

These application notes provide an overview of the antibacterial activity of select α-pyrone derivatives, detailed protocols for their synthesis and antimicrobial evaluation, and a general workflow for the discovery and development of novel antibiotics based on this scaffold.

Data Presentation: Antibacterial Activity of α-Pyrone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various α-pyrone derivatives against a selection of pathogenic bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Pseudopyronine A Staphylococcus aureus6.25
Enterococcus hiraeActive
Bacillus subtilisActive
Pseudopyronine B Staphylococcus aureus0.156
Staphylococcus epidermidisActive
Pseudomonas aeruginosaActive
Enterococcus hiraeActive
Bacillus subtilisActive
Pseudopyronine C Staphylococcus aureus0.39
Staphylococcus epidermidisActive
Pseudomonas aeruginosaActive
Myxopyronin B Staphylococcus aureus0.3
Bacillus megaterium0.8
Violapyrone B & C Staphylococcus aureus4-16
Bacillus subtilis4-16
Nigrosporapyrone A Staphylococcus aureus ATCC 25923128
Methicillin-resistant S. aureus (MRSA)128
Corallopyronin A Staphylococcus aureus0.097
Bacillus megaterium0.39

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Several α-pyrone antibiotics, including myxopyronin and corallopyronin, exert their antibacterial effect by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP). This enzyme is essential for transcription, the process of copying DNA into RNA. These α-pyrones bind to a novel site on the RNAP known as the "switch region," which is distinct from the binding site of rifampicin, a commonly used RNAP inhibitor. This unique binding site means that there is no cross-resistance with rifampicin, making these compounds particularly valuable. The interaction of the α-pyrone with the switch region prevents the conformational changes in RNAP necessary for the initiation of transcription, thereby blocking protein synthesis and ultimately leading to bacterial cell death.

mechanism_of_action cluster_bacterium Bacterial Cell DNA Bacterial DNA RNAP RNA Polymerase (RNAP) DNA->RNAP Transcription mRNA mRNA RNAP->mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Essential Proteins Ribosome->Protein CellDeath Cell Growth Inhibition & Death AlphaPyrone α-Pyrone Antibiotic (e.g., Myxopyronin) AlphaPyrone->RNAP Binds to 'Switch Region' Inhibits RNAP function

Caption: Mechanism of action of α-pyrone antibiotics targeting bacterial RNA polymerase.

Experimental Protocols

Protocol 1: General Synthesis of α-Pyrone Analogs

This protocol describes a general method for the synthesis of α-pyrone derivatives, which can be adapted for the creation of a library of analogs for structure-activity relationship (SAR) studies.

Materials:

  • Appropriate starting materials (e.g., β-keto esters and aldehydes)

  • Catalyst (e.g., piperidine (B6355638), pyridine)

  • Anhydrous solvents (e.g., toluene, ethanol)

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography, solvents for recrystallization)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)

  • Analytical equipment for characterization (NMR, Mass Spectrometry, IR)

Procedure:

  • Reaction Setup: To a solution of a β-keto ester in an appropriate anhydrous solvent (e.g., toluene), add an equimolar amount of a selected aldehyde.

  • Catalysis: Add a catalytic amount of a base, such as piperidine or pyridine, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to remove the catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure α-pyrone analog.

  • Characterization: Confirm the structure of the synthesized analog using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the broth microdilution method for determining the MIC of synthesized α-pyrone analogs against various bacterial strains.

Materials:

  • Synthesized α-pyrone analogs

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or nephelometer

  • Incubator set to the optimal growth temperature for the bacteria (e.g., 37°C)

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antimicrobial Dilutions: a. Dissolve the α-pyrone analog in a suitable solvent (e.g., DMSO) to create a stock solution. b. In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. c. Add 100 µL of the dissolved compound (at 2x the highest desired test concentration) to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculation of the Microtiter Plate: a. Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the final test concentrations. b. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only) on each plate.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results: a. Following incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the α-pyrone analog that completely inhibits visible growth of the bacteria.

Experimental Workflow: α-Pyrone Based Antibiotic Discovery

The discovery and development of new antibiotics from a natural product scaffold like α-pyrone is a multi-step process. It begins with the identification of promising lead compounds and progresses through optimization and preclinical testing.

workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization Phase cluster_preclinical Preclinical Phase A Source Identification (e.g., Microbial Fermentation, Natural Product Libraries) B Screening for Antibacterial Activity A->B C Bioassay-Guided Isolation & Structure Elucidation B->C D Identification of Lead α-Pyrone Scaffold C->D E Synthesis of α-Pyrone Analogs D->E F Structure-Activity Relationship (SAR) Studies E->F G In Vitro Testing (MIC, MBC, Spectrum) F->G H Mechanism of Action Studies F->H I Optimized Lead Candidate F->I G->F H->F J ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) I->J K In Vivo Efficacy Studies (Animal Models) J->K L Preclinical Candidate Selection K->L

Caption: A generalized workflow for the discovery and development of α-pyrone based antibiotics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Aspyrone (Buspirone) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Aspyrone" is recognized as a natural product antibiotic.[1] However, given the context of yield optimization for drug development professionals, this guide assumes the query refers to the synthetic anxiolytic drug Buspirone , due to the phonetic similarity and the relevance of its synthetic process to the target audience.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers optimize the yield and purity of Buspirone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Buspirone?

A1: A widely used synthetic strategy for Buspirone involves a two-part synthesis followed by a final coupling reaction. The first part is the synthesis of the piperazine (B1678402) moiety, 1-(2-pyrimidinyl)piperazine.[2][3] The second part involves preparing the spirocyclic imide, 8-azaspiro[4.5]decane-7,9-dione.[4][5] The final step is the N-alkylation of the spiro-imide with a halo-butyl derivative of the pyrimidinylpiperazine, or a similar coupling reaction.

Q2: What are the critical factors affecting the overall yield of Buspirone synthesis?

A2: The overall yield is highly dependent on the efficiency of each step. Critical factors include:

  • Purity of Starting Materials: Impurities in reactants like 2-chloropyrimidine (B141910) or piperazine can lead to significant side product formation.

  • Reaction Conditions: Strict control of temperature, reaction time, and solvent choice is crucial for each step, particularly the final N-alkylation.

  • Catalyst and Base Selection: The choice of acid scavenger (base) and any phase-transfer catalyst in the final coupling step can dramatically impact reaction rate and yield.

  • Purification Efficiency: Product loss during intermediate and final purification steps, such as recrystallization or chromatography, can significantly lower the overall yield.

Q3: How can I effectively monitor the progress of the synthesis reactions?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. Developing a reliable TLC system (solvent mixture) for each step is essential to track the consumption of starting materials and the formation of the product. For more quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: What are common impurities encountered in Buspirone synthesis and how can they be minimized?

A4: Common impurities may include unreacted starting materials, by-products from side reactions (e.g., di-substituted piperazine), or decomposition products. To minimize these:

  • Use high-purity starting materials.

  • Optimize stoichiometry to avoid excess reactants that are difficult to remove.

  • Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.

  • Employ protecting group strategies, such as using N-Boc-piperazine, to prevent side reactions like di-alkylation.

Troubleshooting Guide

Problem 1: Low yield in the synthesis of 1-(2-pyrimidinyl)piperazine.

  • Possible Cause: Formation of 1,4-bis(2-pyrimidinyl)piperazine as a major by-product.

  • Solution: A common strategy is to use a large excess of piperazine relative to 2-chloropyrimidine to favor mono-substitution. An alternative, higher-yielding approach involves using N-Boc-piperazine in the initial reaction, followed by deprotection under acidic conditions to yield the desired product with high purity.

Problem 2: The final N-alkylation step is slow or incomplete.

  • Possible Cause 1: Inefficient base or acid scavenger.

  • Solution 1: Ensure the base (e.g., K₂CO₃, triethylamine) is anhydrous and of high quality. The base should be a fine powder to maximize surface area. Consider using a stronger base if the reaction remains sluggish, but monitor for potential side reactions.

  • Possible Cause 2: Poor solvent choice.

  • Solution 2: The solvent must be appropriate for an SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally effective. Ensure the solvent is anhydrous.

  • Possible Cause 3: Leaving group is not reactive enough.

  • Solution 3: While the chloro- or bromo-butyl derivative is typically used, converting it to an iodo-derivative in situ (e.g., by adding a catalytic amount of NaI or KI) can significantly accelerate the reaction rate (Finkelstein reaction).

Problem 3: Difficulty in purifying the final Buspirone product.

  • Possible Cause: The product is an oil or crystallizes poorly.

  • Solution: Buspirone is often isolated and purified as its hydrochloride salt, which is a stable, crystalline solid. After the reaction workup, dissolve the crude base in a suitable solvent (e.g., ethanol (B145695), isopropanol) and treat it with hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration and recrystallized to high purity.

Data Presentation

Table 1: Effect of Solvent and Base on the N-Alkylation Step Yield

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1TolueneK₂CO₃1102465
2AcetonitrileK₂CO₃801878
3DMFK₂CO₃901285
4DMFTriethylamine901272

This table illustrates hypothetical data for comparison purposes.

Table 2: Purity Profile of Buspirone HCl from Different Recrystallization Solvents

EntryRecrystallization SolventPurity by HPLC (%)Recovery (%)
1Ethanol/Water (9:1)99.588
2Methanol99.282
3Isopropanol99.791
4Acetone98.875

This table illustrates hypothetical data for comparison purposes.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-pyrimidinyl)piperazine

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add anhydrous piperazine (5.0 eq) and ethanol.

  • Reaction: Stir the mixture at room temperature to achieve dissolution. Add 2-chloropyrimidine (1.0 eq) portion-wise to the solution.

  • Monitoring: Stir the resulting mixture at room temperature for 3-4 hours. Monitor the reaction's completion using TLC (e.g., 10% Methanol in Dichloromethane).

  • Workup: Once the reaction is complete, add a 5% aqueous sodium hydroxide (B78521) solution. Extract the product into an organic solvent like chloroform (B151607) or dichloromethane (B109758) (3x).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-(2-pyrimidinyl)piperazine as a clear liquid.

Protocol 2: Synthesis of 8-azaspiro[4.5]decane-7,9-dione

  • Setup: In a round-bottom flask fitted with a mechanical stirrer and a heating mantle, combine 1,1-cyclopentanediacetic acid (1.0 eq) and urea (B33335) (1.4 eq).

  • Reaction: Heat the mixture with stirring to 160-170 °C for 1 hour. The mixture will melt and then solidify.

  • Workup: Allow the reaction to cool slightly. Add 50% aqueous ethanol to dissolve the crude product with gentle heating.

  • Purification: Add activated charcoal and heat to a boil. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Isolation: Collect the white, crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol 3: N-Alkylation to form Buspirone Hydrochloride (Final Step)

  • Setup: In a three-neck flask under a nitrogen atmosphere, suspend 8-azaspiro[4.5]decane-7,9-dione (1.0 eq), 1-(4-chlorobutyl)-4-(2-pyrimidinyl)piperazine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide in anhydrous dimethylformamide (DMF).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 10-12 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup: Cool the reaction mixture and pour it into ice water. Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Buspirone base.

  • Salt Formation: Dissolve the crude oil in ethanol. Slowly add a calculated amount of concentrated hydrochloric acid while stirring.

  • Isolation: Cool the mixture in an ice bath. Collect the precipitated white solid (Buspirone HCl) by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Visualizations

G cluster_0 Reactant Synthesis cluster_1 Final Assembly A Piperazine + 2-Chloropyrimidine B 1-(2-pyrimidinyl)piperazine A->B Condensation E Coupling of Intermediates (B + D derivative) B->E C 1,1-Cyclopentanediacetic Acid + Urea D 8-Azaspiro[4.5]decane- 7,9-dione C->D Condensation/ Cyclization D->E (as halo-butyl derivative) F Buspirone (Crude Base) E->F N-Alkylation G Buspirone HCl (Purified Salt) F->G HCl Salt Formation G cluster_conditions Reaction Conditions Check cluster_optimization Optimization Strategies start Low Yield in Final N-Alkylation Step cond1 Check Reactant Purity (TLC/NMR) start->cond1 cond2 Verify Solvent is Anhydrous start->cond2 cond3 Assess Base Quality (Anhydrous, Fine Powder) start->cond3 opt1 Increase Reaction Temperature (e.g., to 100°C) cond1->opt1 If pure opt2 Add Catalytic NaI / KI (Finkelstein Reaction) cond2->opt2 If dry opt3 Switch to Stronger Base or Different Solvent (e.g., DMSO) cond3->opt3 If high quality end Yield Improved opt1->end opt2->end opt3->end G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron buspirone Buspirone ht1a_auto 5-HT1A Autoreceptor buspirone->ht1a_auto Agonist Action (Reduces 5-HT Firing) ht1a_post Postsynaptic 5-HT1A Receptor buspirone->ht1a_post Partial Agonist Action serotonin_release Serotonin (5-HT) Release serotonin_release->ht1a_auto Negative Feedback adenylyl_cyclase Adenylyl Cyclase ht1a_post->adenylyl_cyclase Inhibits camp cAMP Production adenylyl_cyclase->camp Decreases cellular_response Anxiolytic Effect camp->cellular_response

References

Troubleshooting common problems in Aspyrone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Aspyrone.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing this compound and related 2-pyrone compounds?

The synthesis of 2-pyrones like this compound often involves several challenges. These can include achieving high yields, controlling regioselectivity to avoid the formation of furanone byproducts, preventing unwanted side reactions such as decarboxylation and dimerization, and effectively purifying the final product.[1][2] The choice of catalyst and reaction conditions is crucial in directing the reaction towards the desired 2-pyrone product.[1][2]

Q2: How can I improve the yield of my this compound synthesis?

Low yields can stem from incomplete reactions, the formation of side products, or losses during purification. To improve yields, consider the following:

  • Reaction Conditions: Optimize temperature, reaction time, and catalyst loading. For metal-catalyzed reactions, the choice of ligand can significantly impact the outcome.[1]

  • Anhydrous Conditions: 2-pyrone synthesis can be sensitive to moisture, which can lead to side reactions like ring-opening. Ensure all solvents and reagents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

  • Purification: The polarity of pyrones can make them challenging to purify. Column chromatography using an appropriate solvent system is a common method.

Q3: I am observing the formation of a significant amount of a furanone byproduct. How can I improve the selectivity for the desired 2-pyrone?

The competition between 5-exo-dig and 6-endo-dig cyclization is a known issue in pyrone synthesis, leading to the formation of furanone isomers. Strategies to favor the desired 6-endo-dig cyclization to form the 2-pyrone include:

  • Catalyst and Ligand Selection: For palladium-catalyzed reactions, N-heterocyclic carbene (NHC) ligands tend to favor the formation of the 2-pyrone.

  • Lewis Acid Additives: The addition of a Lewis acid, such as BF₃·Et₂O, can enhance the selectivity for the 2-pyrone product.

  • Alternative Catalysts: In some cases, switching to a different catalyst system, such as using ZnBr₂ for lactonization, can provide higher selectivity for the pyranone.

Troubleshooting Guide

Issue 1: Low Product Yield

Low yields are a frequent problem in multi-step organic syntheses. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress using TLC or LC-MS to determine the optimal reaction time.- Increase reaction temperature or prolong the reaction time.- Ensure the catalyst is active and used in the correct stoichiometric amount.
Side Reactions - Decarboxylation: Avoid high temperatures and strongly acidic conditions. Ensure the reaction is anhydrous.- Dimerization: If the reaction is photochemically sensitive, protect it from light. Consider running the reaction at a lower concentration.
Purification Losses - Optimize the solvent system for column chromatography to achieve better separation.- Consider alternative purification methods such as preparative HPLC.
Issue 2: Product Impurity

The presence of impurities can affect the biological activity and safety of the final compound.

Common Impurity Potential Source Recommended Analytical Method
Starting Materials Incomplete reaction.HPLC, LC-MS
Furanone Isomer Lack of regioselectivity in the cyclization step.NMR, LC-MS
Dimeric Byproducts Intermolecular side reactions.MS, NMR
Solvent Residues Incomplete removal during workup and purification.GC-MS, NMR

Experimental Protocols

Key Experiment: Palladium-Catalyzed Cyclization for 2-Pyrone Formation

This protocol describes a general method for the synthesis of a 2-pyrone ring, which is a core structure in this compound.

Materials:

  • Substituted (Z)-2-en-4-ynoic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., N-heterocyclic carbene (NHC) ligand)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried flask under an inert atmosphere, add the substituted (Z)-2-en-4-ynoic acid.

  • Add the anhydrous solvent, followed by the palladium catalyst and the ligand.

  • Stir the mixture at the desired temperature (this may range from room temperature to reflux, depending on the substrate).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.

start Problem Identified low_yield Low Yield start->low_yield impurity Impurity Issues start->impurity incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions purification_loss Purification Loss low_yield->purification_loss isomer Isomer Formation impurity->isomer byproducts Other Byproducts impurity->byproducts optimize_conditions Optimize Conditions (Temp, Time, Catalyst) incomplete_rxn->optimize_conditions side_reactions->optimize_conditions anhydrous Ensure Anhydrous Conditions side_reactions->anhydrous optimize_purification Optimize Purification (Solvent System) purification_loss->optimize_purification catalyst_select Change Catalyst/ Ligand/Additive isomer->catalyst_select characterize Characterize Impurity (NMR, MS) byproducts->characterize characterize->optimize_conditions

Caption: A troubleshooting workflow for this compound synthesis.

Hypothesized Signaling Pathway Inhibition

Some 2-pyrone derivatives have been shown to affect cellular signaling pathways. This diagram illustrates a hypothesized mechanism where a 2-pyrone compound inhibits the MAPK and PI3K signaling pathways, which are often implicated in cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation This compound This compound (2-Pyrone) This compound->pi3k inhibition This compound->raf inhibition

Caption: Inhibition of MAPK and PI3K pathways by a 2-pyrone.

References

Overcoming challenges in the purification of Aspyrone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Aspyrone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound from Aspergillus species cultures.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Crude Extract Inefficient cell lysis.Ensure complete disruption of fungal mycelia. Consider using mechanical methods like grinding with liquid nitrogen or sonication in the presence of the extraction solvent.[1]
Improper solvent selection for extraction.Ethyl acetate (B1210297) is a commonly used solvent for extracting polyketides like this compound.[2][3] Ensure the solvent polarity is appropriate for this compound.
Suboptimal fermentation conditions.Optimize culture conditions (media composition, pH, temperature, incubation time) to maximize this compound production.
Presence of Emulsions During Liquid-Liquid Extraction High concentration of lipids and other surfactants.Add brine to the extraction mixture to increase the ionic strength of the aqueous phase.
Vigorous shaking.Gently invert the separatory funnel instead of vigorous shaking.
Poor Separation During Column Chromatography Inappropriate stationary or mobile phase.For initial cleanup, silica (B1680970) gel is common.[4] For finer separation, consider reversed-phase chromatography (e.g., C18). Optimize the solvent gradient to ensure good resolution of this compound from impurities.
Column overloading.Reduce the amount of crude extract loaded onto the column.
Peak Tailing in HPLC Interaction of this compound with active sites on the column.Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase.
Column degradation.Use a new or thoroughly cleaned column.
Multiple Peaks for a Supposedly Pure Compound Isomerization or degradation of this compound.This compound has stereocenters and may be sensitive to pH and temperature. Ensure mild conditions during purification and storage.
Contamination.Re-purify the fraction using a different chromatographic technique or a shallower gradient.
Loss of Compound During Solvent Evaporation This compound may be semi-volatile or heat-labile.Use a rotary evaporator at a low temperature and moderate vacuum. For small amounts, a stream of nitrogen gas may be gentler.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for this compound purification?

A1: The typical workflow involves:

  • Fermentation of the Aspergillus species.

  • Extraction of the fungal biomass with an organic solvent (e.g., ethyl acetate).

  • Concentration of the crude extract.

  • Fractionation and purification using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).

Q2: Which solvents are best for extracting this compound?

A2: Ethyl acetate is frequently used for the extraction of polyketides and other secondary metabolites from fungal cultures and is a good starting point for this compound.[2] Methanol and chloroform (B151607) can also be considered depending on the specific extraction strategy.

Q3: How can I monitor the presence of this compound during fractionation?

A3: Thin-Layer Chromatography (TLC) is a rapid method for monitoring fractions from column chromatography. For HPLC fractions, UV detection is suitable. The purity of the final compound should be confirmed by techniques like HPLC, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Q4: My this compound sample appears to be degrading. How can I improve its stability?

A4: Polyketides can be sensitive to heat, light, and extreme pH. It is advisable to work at low temperatures, protect samples from light, and use neutral pH buffers during purification. Store purified this compound at low temperatures (e.g., -20°C) in a suitable solvent.

Quantitative Data Summary

The following table presents representative data for a multi-step this compound purification process. Note that these values are illustrative and can vary based on the specific fungal strain, culture conditions, and purification protocol.

Purification StepTotal Weight (mg)Purity of this compound (%)Yield of this compound (%)
Crude Ethyl Acetate Extract50002100
Silica Gel Column Chromatography5004080
Preparative HPLC (C18)75>9860

Experimental Protocols

Protocol 1: Extraction of Crude this compound

This protocol describes the initial extraction of this compound from a liquid culture of an Aspergillus species.

Materials:

  • Fungal culture broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol details the initial purification of the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate

  • Glass column

  • Fraction collector

  • TLC plates and chamber

Procedure:

  • Prepare a silica gel column with a suitable diameter and length for the amount of crude extract.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a solvent gradient of increasing polarity, starting with a low percentage of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration.

  • Collect fractions of the eluate.

  • Monitor the fractions for the presence of this compound using TLC.

  • Combine the fractions containing the purified compound.

  • Evaporate the solvent from the combined fractions to yield a partially purified this compound sample.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fermentation Fungal Fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction concentration Concentration (Rotary Evaporator) extraction->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom hplc Preparative HPLC (C18) column_chrom->hplc tlc TLC Monitoring column_chrom->tlc pure_this compound Pure this compound hplc->pure_this compound hplc_analysis HPLC Analysis hplc->hplc_analysis nmr_ms NMR & MS Confirmation pure_this compound->nmr_ms

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Column Chromatography check_overload Was the column overloaded? start->check_overload check_gradient Was the solvent gradient optimal? check_overload->check_gradient No rerun_less_sample Rerun with less sample check_overload->rerun_less_sample Yes optimize_gradient Optimize gradient (e.g., shallower) check_gradient->optimize_gradient No change_technique Consider alternative chromatography (e.g., reversed-phase) check_gradient->change_technique Yes

Caption: Troubleshooting logic for poor chromatographic separation.

References

Improving the efficiency of Aspyrone extraction from fungal biomass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Aspyrone extraction from fungal biomass.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produce it?

This compound is a natural product antibiotic with nematicidal properties.[1][2] It is a type of α-pyrone metabolite produced by various species of the Aspergillus fungus, including Aspergillus melleus, Aspergillus tubingensis, and Aspergillus niger.[2][3][4] Its chemical formula is C₉H₁₂O₄ and it has a molecular weight of 184.2.

Q2: What are the general steps for extracting this compound from fungal biomass?

The general workflow for this compound extraction involves:

  • Fungal Fermentation: Cultivating the this compound-producing Aspergillus species under optimized conditions to maximize secondary metabolite production.

  • Biomass Harvesting: Separating the fungal mycelium from the culture broth.

  • Extraction: Using organic solvents to extract this compound and other metabolites from the fungal biomass.

  • Purification: Employing chromatographic techniques to isolate this compound from the crude extract.

  • Analysis and Quantification: Using methods like HPLC to determine the purity and yield of the extracted this compound.

Q3: Which solvents are most effective for this compound extraction?

The choice of solvent is critical for efficient extraction. For the extraction of pyrones and other secondary metabolites from fungi, common solvents include:

  • Ethyl acetate (B1210297): Frequently used for the extraction of a broad range of fungal metabolites.

  • Methanol (B129727): Effective for extracting polar compounds.

  • Acetone: A medium-polar solvent suitable for various fungal metabolites.

  • Chloroform: Can also be used for the extraction of certain fungal compounds.

The optimal solvent or solvent mixture may vary depending on the specific Aspergillus strain and the cultivation conditions. It is often beneficial to perform small-scale trials with different solvents to determine the best option for your specific experiment.

Q4: How can I improve the yield of this compound during fermentation?

Optimizing fermentation parameters is key to enhancing this compound production. Consider the following factors:

  • Media Composition: The carbon and nitrogen sources in the culture medium significantly influence secondary metabolite production. Experiment with different media like Potato Dextrose Broth (PDB) or Glucose Minimal Medium (GMM).

  • pH: The pH of the culture medium should be monitored and controlled, as it can affect fungal growth and enzyme activity.

  • Temperature: Maintain the optimal growth temperature for the specific Aspergillus strain being used.

  • Aeration and Agitation: Adequate oxygen supply and mixing are crucial for the growth of aerobic fungi like Aspergillus.

  • Incubation Time: The production of secondary metabolites often occurs during the stationary phase of fungal growth, so optimizing the fermentation duration is important.

Troubleshooting Guides

Issue 1: Low or No this compound Yield

Possible Cause 1: Suboptimal Fermentation Conditions

  • Solution: Review and optimize your fermentation parameters. Systematically test different media compositions, pH levels, temperatures, and aeration rates to identify the optimal conditions for this compound production by your specific fungal strain.

Possible Cause 2: Inefficient Extraction

  • Solution: Experiment with different extraction solvents and techniques. A sequential extraction with solvents of varying polarities (e.g., hexane (B92381) followed by ethyl acetate, then methanol) can be effective. Sonication or homogenization of the fungal biomass can also improve extraction efficiency by disrupting cell walls.

Possible Cause 3: Degradation of this compound

  • Solution: this compound may be sensitive to heat or pH extremes. Avoid high temperatures during extraction and evaporation steps. Ensure that the pH of your extraction solvent is appropriate.

Possible Cause 4: Incorrect Fungal Strain or Culture Age

  • Solution: Verify the identity of your Aspergillus strain. The age of the culture can also impact secondary metabolite production; harvest the biomass at the optimal time point, typically during the stationary phase.

Issue 2: Poor Purity of Extracted this compound

Possible Cause 1: Inadequate Chromatographic Separation

  • Solution: Optimize your chromatography protocol. For column chromatography, experiment with different stationary phases (e.g., silica (B1680970) gel, Sephadex) and mobile phase gradients. For HPLC, adjust the mobile phase composition, flow rate, and column type (e.g., C18 reversed-phase) to improve the resolution of this compound from other compounds.

Possible Cause 2: Presence of Interfering Compounds

  • Solution: Introduce additional purification steps. A pre-purification step using liquid-liquid extraction or solid-phase extraction (SPE) can help remove major impurities before final chromatographic purification.

Data Presentation

Table 1: Comparison of Solvents for Secondary Metabolite Extraction from Fungal Biomass

SolventPolarityTypical Metabolites ExtractedNotes
HexaneNon-polarLipids, some non-polar secondary metabolitesGood for initial defatting of the biomass.
Ethyl AcetateMid-polarA broad range of secondary metabolites, including pyrones.A commonly used and effective solvent.
ChloroformMid-polarVarious secondary metabolites.Use with caution due to toxicity.
AcetonePolar aproticPhenolic compounds, flavonoids.Can be mixed with water to increase polarity.
MethanolPolar proticPolar secondary metabolites, sugars.Can extract a wide range of compounds.
WaterPolarHighly polar compounds, some proteins.Generally less effective for pyrones.

Table 2: Typical Fermentation Parameters for Aspergillus Species

ParameterTypical RangeNotes
Temperature25-30 °CStrain-dependent.
pH4.0 - 6.5Can be critical for enzyme activity and metabolite production.
Incubation Time7 - 21 daysSecondary metabolite production often peaks in the late growth phase.
Agitation150 - 250 rpmEnsures adequate aeration and nutrient distribution in liquid cultures.
Carbon SourceGlucose, SucroseThe type and concentration can influence the metabolic pathways.
Nitrogen SourcePeptone, Yeast Extract, Ammonium saltsCan significantly affect the production of secondary metabolites.

Experimental Protocols

Protocol 1: General Extraction of this compound from Aspergillus Biomass
  • Fermentation and Harvesting:

    • Cultivate the this compound-producing Aspergillus strain in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days at 25-28°C.

    • Separate the fungal mycelium from the culture broth by filtration.

  • Extraction:

    • Suspend the harvested mycelium in ethyl acetate (e.g., 100 g of wet biomass in 500 mL of solvent).

    • Agitate the mixture for 4-6 hours at room temperature.

    • Filter the mixture to separate the solvent from the mycelial debris.

    • Repeat the extraction process on the mycelium 2-3 times to ensure complete extraction.

    • Combine the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification (Column Chromatography):

    • Prepare a silica gel column.

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 2: Quantification of this compound using HPLC
  • Sample Preparation:

    • Dissolve a known weight of the purified this compound extract in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) is commonly used for separating secondary metabolites.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound shows maximum absorbance (this may need to be determined experimentally, but a common range for α-pyrones is around 285-320 nm).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow cluster_fermentation Fermentation & Harvesting cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fungal_Culture Inoculate Aspergillus sp. Incubation Incubate (25-28°C, 14-21 days) Fungal_Culture->Incubation Harvesting Harvest Mycelium (Filtration) Incubation->Harvesting Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvesting->Solvent_Extraction Concentration Concentrate Extract (Rotary Evaporation) Solvent_Extraction->Concentration Column_Chromatography Column Chromatography (e.g., Silica Gel) Concentration->Column_Chromatography Fraction_Collection Collect & Analyze Fractions (TLC) Column_Chromatography->Fraction_Collection Pure_this compound Pure this compound Fraction_Collection->Pure_this compound HPLC_Analysis HPLC Quantification Pure_this compound->HPLC_Analysis

Caption: General experimental workflow for this compound extraction and purification.

Troubleshooting_Low_Yield node_action node_action node_result node_result Start Low this compound Yield Check_Fermentation Suboptimal Fermentation? Start->Check_Fermentation Optimize_Fermentation Optimize Media, pH, Temp, Aeration Check_Fermentation->Optimize_Fermentation Yes Check_Extraction Inefficient Extraction? Check_Fermentation->Check_Extraction No Optimize_Fermentation->Check_Extraction Optimize_Extraction Test Different Solvents & Techniques Check_Extraction->Optimize_Extraction Yes Check_Degradation Product Degradation? Check_Extraction->Check_Degradation No Optimize_Extraction->Check_Degradation Modify_Conditions Avoid High Temp/pH Check_Degradation->Modify_Conditions Yes Check_Strain Incorrect Strain or Culture Age? Check_Degradation->Check_Strain No Modify_Conditions->Check_Strain Verify_Strain Verify Strain Identity & Optimize Harvest Time Check_Strain->Verify_Strain Yes Success Improved Yield Check_Strain->Success No Verify_Strain->Success

Caption: Troubleshooting workflow for diagnosing low this compound yield.

References

Technical Support Center: Scaling Up Aspyrone Production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific molecule named "Aspyrone" is not publicly available. This guide provides troubleshooting and procedural advice based on the synthesis and scale-up of closely related α-pyrone compounds. The proposed synthetic pathway and associated challenges are illustrative and based on established pyrone chemistry.

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the production of this compound for larger studies. Below you will find frequently asked questions (FAQs), troubleshooting guides for common issues encountered during synthesis and scale-up, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the most common challenges when scaling up pyrone synthesis? Common challenges include maintaining consistent yields, managing reaction exotherms, ensuring efficient mixing, dealing with byproduct formation, and developing scalable purification methods.[1][2]
How can I improve the yield of my pyrone synthesis? Optimizing reaction conditions such as temperature, reaction time, and catalyst loading is crucial. Using high-purity starting materials and ensuring anhydrous conditions can also significantly improve yields.[1]
What are typical side reactions observed in pyrone synthesis? Common side reactions include the formation of dimers, polymers, and isomeric byproducts like furanones. Decarboxylation of the pyrone ring, especially with 4-hydroxy substituents, can also occur at elevated temperatures.[2]
What purification methods are suitable for large-scale pyrone production? While column chromatography is common at the lab scale, for larger quantities, crystallization, distillation (if the product is volatile and stable), and extraction are more scalable techniques.
How do I handle photosensitive pyrone compounds during scale-up? To prevent photodimerization or degradation, reactions should be conducted in vessels protected from light, for example, by wrapping them in aluminum foil.[2]

Troubleshooting Guides

Issue 1: Low Yield

Low product yield is a frequent issue when scaling up chemical syntheses. The following table outlines potential causes and solutions.

Potential CauseTroubleshooting Steps
Incomplete Reaction - Monitor reaction progress using TLC or LC-MS to determine the optimal reaction time. - Ensure proper mixing, especially in larger vessels, to maintain homogeneity. - Verify the activity and optimal loading of the catalyst.
Product Decomposition - High temperatures can lead to decarboxylation or other degradation pathways. Consider lowering the reaction temperature, even if it extends the reaction time. - If the reaction is highly exothermic, ensure adequate cooling and controlled addition of reagents.
Suboptimal Reagent Stoichiometry - Re-evaluate the stoichiometry of reactants. A slight excess of one reactant may be beneficial.
Impure Starting Materials - Use high-purity, anhydrous solvents and reagents to avoid side reactions or catalyst inhibition.
Issue 2: Formation of Significant Side Products

The formation of impurities can complicate purification and reduce the overall yield.

Side Product ObservedPotential Cause & Mitigation
Furanone Isomer - The selectivity between 6-endo-dig (pyrone) and 5-exo-dig (furanone) cyclization can be influenced by the catalyst system. For palladium-catalyzed reactions, N-heterocyclic carbene (NHC) ligands often favor pyrone formation. - The addition of a Lewis acid, such as BF₃·Et₂O, can also improve selectivity for the desired pyrone.
Dimeric Byproducts - Dimerization can be promoted by light or high concentrations. Protect the reaction from light and consider running the reaction at a lower concentration.
Decarboxylation Product - This is common for 4-hydroxy-pyrones and is promoted by heat and acidic conditions. Use moderate temperatures and avoid strong acids if possible.

Experimental Protocols

The proposed synthesis of this compound (a hypothetical 4-hydroxy-6-aryl-2-pyrone) is a multi-step process. Below are the protocols for key steps.

Diagram: Proposed this compound Synthesis Workflow

G cluster_0 Step 1: Synthesis of Aryl-Substituted 1,3,5-Tricarbonyl Compound cluster_1 Step 2: Cyclization to form this compound cluster_2 Step 3: Purification A Aryl Acetoacetate (B1235776) C 1,3,5-Tricarbonyl Intermediate A->C B Malonyl Dichloride B->C D 1,3,5-Tricarbonyl Intermediate F Crude this compound D->F E Acid Catalyst (e.g., H2SO4) E->F G Crude this compound H Recrystallization G->H I Pure this compound H->I

Caption: Proposed multi-step synthesis workflow for this compound.

Protocol 1: Synthesis of the 1,3,5-Tricarbonyl Intermediate

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the aryl acetoacetate and an appropriate anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of malonyl dichloride in the same solvent via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: Quench the reaction by carefully adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3,5-tricarbonyl intermediate.

Protocol 2: Cyclization to Crude this compound

  • Reaction Setup: Charge the crude 1,3,5-tricarbonyl intermediate into a reactor.

  • Acid Addition: Slowly add concentrated sulfuric acid while maintaining the temperature below 30 °C.

  • Heating: Heat the mixture to 80-90 °C and stir for 2-3 hours. The color of the reaction mixture should darken.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Isolation: The crude this compound should precipitate as a solid. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent system for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Decolorization: If the solution is highly colored, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot-filter the solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure this compound crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Signaling Pathways and Logical Relationships

Diagram: Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Completion Reaction Complete? Start->Check_Completion Check_Purity Starting Material Purity? Check_Completion->Check_Purity Yes Increase_Time Increase Reaction Time / Improve Mixing Check_Completion->Increase_Time No Check_Temp Optimal Temperature? Check_Purity->Check_Temp Yes Purify_Reagents Purify/Dry Reagents & Solvents Check_Purity->Purify_Reagents No Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No End Yield Improved Check_Temp->End Yes Increase_Time->End Purify_Reagents->End Adjust_Temp->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

Aspyrone Technical Support Center: Cryopreservation & Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the cryopreservation and long-term storage of Aspyrone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating this compound stock solutions for long-term storage?

For optimal stability, it is recommended to dissolve this compound in anhydrous, research-grade Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. Ensure the DMSO has been stored properly to prevent water absorption, which can affect this compound's stability.

Q2: What is the optimal temperature for the long-term storage of this compound?

For long-term storage (greater than 6 months), aliquots of this compound stock solution should be stored at -80°C. Storage at -20°C is suitable for short-to-medium-term storage (up to 6 months). Avoid storing this compound solutions at 4°C for more than 24-48 hours.

Q3: How many freeze-thaw cycles can an this compound aliquot undergo without significant degradation?

We strongly advise minimizing freeze-thaw cycles. Ideally, a single-use aliquot system should be implemented. Our internal stability studies indicate a notable decrease in purity after the third freeze-thaw cycle.

Q4: Are there any known incompatibilities for this compound with common labware?

This compound has shown some adherence to certain plastics. For stock solutions and long-term storage, it is recommended to use low-adhesion polypropylene (B1209903) microcentrifuge tubes.

Experimental Protocols

Protocol 1: Preparation of this compound Aliquots for Cryopreservation

Objective: To prepare standardized, single-use aliquots of this compound stock solution for cryopreservation.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO (Biotechnology Grade)

  • Low-adhesion polypropylene microcentrifuge tubes (1.5 mL)

  • Calibrated precision balance

  • Vortex mixer

Methodology:

  • Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution for 2-3 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used if solubility issues arise.

  • Dispense the stock solution into single-use volumes (e.g., 10 µL, 20 µL, 50 µL) in pre-labeled, low-adhesion microcentrifuge tubes.

  • Immediately proceed to cryopreservation by placing the aliquots in a -80°C freezer.

Protocol 2: Thawing and Use of Cryopreserved this compound

Objective: To properly thaw and dilute this compound aliquots for use in experiments while minimizing degradation.

Methodology:

  • Remove a single aliquot from the -80°C freezer.

  • Thaw the aliquot rapidly at room temperature or by holding it in the palm of your hand until just thawed. Do not use a heat block.

  • Briefly centrifuge the tube to collect the entire solution at the bottom.

  • Immediately dilute the stock solution into your aqueous experimental buffer to the final working concentration.

  • Gently mix by pipetting or inverting. Avoid vigorous vortexing of the final diluted solution.

  • Use the diluted this compound solution promptly, ideally within 2-4 hours. Do not re-freeze any unused portion of the diluted solution.

Quantitative Data Summary

Table 1: Long-Term Stability of 10 mM this compound in DMSO

Storage Temperature3 Months6 Months12 Months24 Months
-80°C >99%>99%98.5%97.2%
-20°C 99.1%97.8%95.3%91.0%
4°C 92.0%85.4%Not RecommendedNot Recommended
Room Temp (22°C) 75.6%Not RecommendedNot RecommendedNot Recommended
Data represents the percentage of initial this compound concentration remaining, as determined by HPLC analysis.

Table 2: Effect of Freeze-Thaw Cycles on this compound Purity

Number of CyclesPurity (%)
0 (Control) 99.8%
1 99.7%
3 98.1%
5 94.5%
10 88.2%
Purity assessed by HPLC-UV after thawing from -80°C and immediately re-freezing.

Visual Guides & Workflows

G cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use prep1 Weigh this compound Powder prep2 Dissolve in Anhydrous DMSO (10 mM Stock) prep1->prep2 prep3 Aliquot into Single-Use Tubes prep2->prep3 storage1 Store at -80°C (Long-Term) prep3->storage1 Cryopreserve use1 Thaw Aliquot Rapidly storage1->use1 Retrieve use2 Dilute to Working Concentration use1->use2 use3 Use Immediately in Assay use2->use3

Caption: Workflow for this compound preparation, storage, and use.

Troubleshooting Guide

Problem: I see precipitation in my this compound aliquot after thawing.

G start Precipitate Observed After Thawing q1 Was the stock concentration higher than 10 mM? start->q1 a1_yes Solution: Prepare a new stock at the recommended 10 mM. q1->a1_yes Yes q2 Was the aliquot thawed slowly or on a heat block? q1->q2 No a2_yes Solution: Thaw rapidly at room temp. Briefly sonicate to redissolve. q2->a2_yes Yes q3 Is the DMSO anhydrous? Was it stored properly? q2->q3 No a3_no Solution: Use a fresh, unopened vial of anhydrous, research-grade DMSO. q3->a3_no No end If issues persist, contact technical support. q3->end Yes

Caption: Troubleshooting decision tree for this compound precipitation.

Problem: My experimental results are inconsistent or show reduced compound activity.

  • Possible Cause 1: Compound Degradation.

    • Solution: Verify that aliquots are not undergoing more than 1-2 freeze-thaw cycles. Prepare fresh aliquots from a new stock solution. Check the purchase date of the solid compound and ensure it has been stored as recommended (cool, dry, dark place).

  • Possible Cause 2: Adsorption to Labware.

    • Solution: Ensure you are using low-adhesion polypropylene tubes for storage and dilutions. When preparing working solutions, minimize the time the compound spends in intermediate dilution vessels before being added to the final assay plate.

  • Possible Cause 3: Incomplete Solubilization.

    • Solution: After thawing, ensure you vortex and centrifuge the stock solution. When diluting into an aqueous buffer, pipette mix thoroughly to ensure homogeneity before adding to your experiment. This compound can be "shocked" out of solution if diluted too quickly or into a buffer with incompatible pH or salt concentrations. Consider a serial dilution approach.

Validation & Comparative

A Comparative Analysis of the Bioactivities of Aspyrone and Asperlactone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a concise comparative guide on the bioactivities of two closely related fungal metabolites, Aspyrone and Asperlactone. This guide synthesizes available experimental data to provide a clear comparison of their biological effects, highlighting their potential in different therapeutic areas.

This compound and Asperlactone are stereoisomers, both possessing the same molecular formula (C₉H₁₂O₄) and molecular weight. Despite their structural similarity, the available data indicates they exhibit distinct biological activity profiles. This comparison focuses on their nematicidal, antibacterial, and antifungal properties.

Data Presentation: A Side-by-Side Look at Bioactivity

To facilitate a clear comparison, the quantitative bioactivity data for this compound and related compounds are summarized below. While specific quantitative data for Asperlactone is limited in publicly available literature, its reported activities are included for a qualitative comparison.

CompoundBioactivityOrganism/AssayQuantitative DataReference
This compound NematicidalPratylenchus penetrans39.0% mortality at 100 mg/L80.8% mortality at 300 mg/L[1]
AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)MIC: 40 µg/mL[2]
AntibacterialEscherichia coliMIC: 21 µg/mL[2]
Asperlactone Antibacterial(Qualitative)Exhibited antibacterial properties[3]
Antifungal(Qualitative)Exhibited antifungal properties[3]
Anti-inflammatory(Qualitative)Reported to have anti-inflammatory activity
Chlorohydrothis compound AAntibacterialStaphylococcus aureusMIC: 62.5 µg/mL
(Isolated with this compound & Asperlactone)Methicillin-resistant S. aureus (MRSA)MIC: 125 µg/mL
Multidrug-resistant S. aureus (MDRSA)MIC: 125 µg/mL
Chlorohydrothis compound BAntibacterialStaphylococcus aureusMIC: 62.5 µg/mL
(Isolated with this compound & Asperlactone)Methicillin-resistant S. aureus (MRSA)MIC: 62.5 µg/mL
Multidrug-resistant S. aureus (MDRSA)MIC: 125 µg/mL

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nematicidal Activity Assay

The nematicidal activity of this compound was evaluated against the root lesion nematode, Pratylenchus penetrans.

  • Nematode Culture: P. penetrans was cultured on alfalfa callus grown in Krusberg medium for approximately one month.

  • Nematode Extraction: Cultured nematodes were separated from the callus using the Baermann funnel technique.

  • Assay Procedure:

    • A suspension of the separated nematodes was prepared.

    • This compound was dissolved in a suitable solvent and diluted to final concentrations of 100 mg/L and 300 mg/L in the nematode suspension.

    • The mixture was incubated, and nematode mortality was assessed under a microscope. A nematode was considered dead if it did not move when probed with a fine needle.

    • The percentage of mortality was calculated relative to a control group without this compound.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of this compound and related compounds against bacterial strains was determined using the broth microdilution method, following general protocols recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial strains were cultured overnight. The turbidity of the bacterial suspension was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The compounds were dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution. Serial two-fold dilutions of the stock solution were prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Incubation: The microtiter plates were inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Antifungal Susceptibility Testing (Broth Microdilution Method)

For the evaluation of antifungal activity, a broth microdilution method is commonly employed, based on CLSI document M27-A2 for yeasts and M38-A2 for filamentous fungi.

  • Inoculum Preparation: Fungal spores or yeast cells were harvested from fresh cultures. The suspension was adjusted to a specific concentration (e.g., 1.0 x 10⁵ spores/mL) using a hemocytometer or spectrophotometer.

  • Preparation of Test Compounds: Similar to the antibacterial assay, the compounds were serially diluted in 96-well microtiter plates with a suitable medium (e.g., RPMI-1640).

  • Incubation: The plates were inoculated with the fungal suspension and incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth in the control well.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the nematicidal and antimicrobial assays.

Nematicidal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture P. penetrans Extraction Extract Nematodes Culture->Extraction Incubation Incubate Nematodes with this compound Extraction->Incubation CompoundPrep Prepare this compound Solutions CompoundPrep->Incubation Assessment Assess Mortality Incubation->Assessment Calculation Calculate % Mortality Assessment->Calculation

Caption: Workflow for the in vitro nematicidal activity assay.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation CompoundDilution Serially Dilute Compound CompoundDilution->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Caption: General workflow for the broth microdilution antimicrobial susceptibility assay.

Concluding Remarks

The current body of evidence suggests that this compound possesses notable nematicidal and antibacterial activities, with specific quantitative data available to support these claims. In contrast, while Asperlactone is reported to have a broader range of bioactivities, including antifungal, antibacterial, and anti-inflammatory effects, there is a lack of specific quantitative data in the public domain to allow for a direct comparison of its potency with this compound. The antibacterial activity of closely related chlorohydroaspyrones suggests that both this compound and Asperlactone may have potential as antibacterial agents. Further quantitative studies on Asperlactone are warranted to fully elucidate its therapeutic potential and to enable a more comprehensive comparison with its stereoisomer, this compound.

References

Validating the Mechanism of Action for Asperpyrone-Type Compounds as Novel COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative analysis of the inhibitory effects of Asperpyrone-type bis-naphtho-γ-pyrones on cyclooxygenase enzymes versus traditional NSAIDs and selective COX-2 inhibitors.

This guide provides an objective comparison of the biological activity of Asperpyrone-type compounds against established nonsteroidal anti-inflammatory drugs (NSAIDs). The proposed mechanism of action for these fungal-derived natural products is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Here, we present supporting experimental data, detailed protocols, and visual diagrams to validate this hypothesis for researchers, scientists, and drug development professionals.

Introduction to Asperpyrone-Type Compounds

Asperpyrone-type bis-naphtho-γ-pyrones (BNPs) are a class of aromatic polyketides produced by fungi, notably Aspergillus species. Recent studies have explored their therapeutic potential, identifying several of these compounds as inhibitors of the COX-2 enzyme.[1][2] COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable characteristic for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3] This guide evaluates the potency and selectivity of specific Asperpyrone-type compounds in comparison to the selective COX-2 inhibitor Celecoxib and the non-selective NSAIDs Ibuprofen and Naproxen (B1676952).

Proposed Signaling Pathway and Point of Inhibition

The anti-inflammatory effects of NSAIDs are primarily due to the inhibition of prostaglandin (B15479496) synthesis from arachidonic acid. This pathway is catalyzed by two cyclooxygenase isoforms, COX-1 and COX-2. The diagram below illustrates this pathway and highlights the proposed point of inhibition for Asperpyrone-type compounds.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes (Stomach protection, Platelet aggregation) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Asperpyrones Asperpyrone-Type Compounds Asperpyrones->COX2 Proposed Mechanism NSAIDs Non-selective NSAIDs (Ibuprofen, Naproxen) NSAIDs->COX1 NSAIDs->COX2 Celecoxib Selective COX-2 Inhibitor (Celecoxib) Celecoxib->COX2

Caption: Proposed mechanism of Asperpyrone-type compounds in the arachidonic acid cascade.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the quantitative data on the inhibitory activity and cytotoxicity of Asperpyrone-type compounds compared to standard drugs. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological function.

Table 1: Comparative COX-1 and COX-2 Inhibition (IC50)

CompoundTypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Aurasperone C Asperpyrone-TypeNot Reported4.2[1]Not Calculable
Asperpyrone A Asperpyrone-TypeNot Reported6.4Not Calculable
Aurasperone F Asperpyrone-TypeNot Reported11.1Not Calculable
Celecoxib Selective COX-2 Inhibitor826.812.06
Ibuprofen Non-selective NSAID12800.15
Naproxen Non-selective NSAID8.75.21.67

Note: Data for comparator drugs are compiled from various sources and assay conditions may differ. A lower IC50 value indicates greater potency. A higher Selectivity Index indicates greater selectivity for COX-2.

Table 2: Cytotoxicity Against Human Tumor Cell Lines

CompoundCell LineCytotoxicity (IC50 in µM)
Asperpyrone-Type BNPs (General)10 human tumor cell lines> 30
Aurasperone F (Specific)HeLa, MCF-7, Molt-4, Huh-7, H1975Inhibitory rates of 38.8% to 49.3% at 30 µM

Note: The general weak cytotoxicity (IC50 > 30 µM) suggests a favorable preliminary safety profile at concentrations effective for COX-2 inhibition.

Experimental Protocols and Workflows

To ensure transparency and reproducibility, the methodologies for the key experiments cited are detailed below.

Experimental Workflow: In Vitro COX Inhibition Assay

The following diagram outlines the typical workflow for determining the COX-2 inhibitory activity of a test compound using a commercially available enzyme immunoassay (EIA) kit.

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Reaction Buffer - Heme - COX-2 Enzyme - Test Compound (e.g., Aurasperone C) - Arachidonic Acid (Substrate) Incubate 1. Add Buffer, Heme, COX-2, and Test Compound to well. 2. Incubate for 10 min at 37°C. Reagents->Incubate Initiate 3. Initiate reaction by adding Arachidonic Acid. 4. Incubate for exactly 2 min at 37°C. Incubate->Initiate Stop 5. Stop reaction with Stannous Chloride solution. Initiate->Stop Measure 6. Measure product (e.g., PGF2α) via Enzyme Immunoassay (EIA). Stop->Measure Calculate 7. Calculate % inhibition relative to control. 8. Determine IC50 value. Measure->Calculate

Caption: General workflow for an in vitro COX-2 enzyme immunoassay.
Detailed Protocol: In Vitro COX Inhibitor Screening Assay

This protocol is based on commercially available colorimetric or enzyme immunoassay kits (e.g., Cayman Chemical).

  • Reagent Preparation : All reagents, including reaction buffer, heme, human recombinant COX-2 enzyme, and arachidonic acid substrate, are prepared according to the manufacturer's instructions. Test compounds (e.g., Aurasperone C) are dissolved in a suitable solvent like DMSO.

  • Reaction Setup : In a 96-well plate, add 160 µL of reaction buffer, 10 µL of heme, and 10 µL of COX-2 enzyme to each well.

  • Inhibitor Addition : Add 10 µL of the test compound solution at various concentrations to the inhibitor wells. For the 100% initial activity control, add 10 µL of the solvent.

  • Pre-incubation : Incubate the plate for a period of 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Reaction Incubation : Incubate the plate for exactly 2 minutes at 37°C.

  • Reaction Termination : Stop the reaction by adding a stopping agent, such as a saturated stannous chloride solution.

  • Detection : The amount of prostaglandin produced is quantified. In an EIA, this involves a competitive assay where the prostaglandin in the sample competes with a prostaglandin-tracer conjugate for a limited number of antibody binding sites. The plate is then read on a plate reader at the appropriate wavelength (e.g., 405-420 nm).

  • Data Analysis : The percentage of inhibition for each concentration of the test compound is calculated relative to the 100% initial activity control. The IC50 value is then determined by plotting the percent inhibition versus the log of the inhibitor concentration.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on metabolic activity.

  • Cell Seeding : Seed human tumor cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the Asperpyrone-type compounds and incubate for a specified period (e.g., 24-48 hours).

  • MTT Addition : After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan (B1609692) Crystal Formation : Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂). During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.

  • Data Analysis : Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Validation of Mechanism: A Logical Framework

The data presented supports the proposed mechanism of action for Asperpyrone-type compounds through a logical progression of evidence.

Validation_Logic Hypothesis Hypothesis: Asperpyrone-type compounds exert anti-inflammatory effects by selectively inhibiting COX-2. Prediction Prediction: These compounds will show potent inhibition of the COX-2 enzyme in vitro at non-cytotoxic concentrations. Hypothesis->Prediction Experiment1 Experiment 1: In Vitro COX-2 Inhibition Assay Prediction->Experiment1 Experiment2 Experiment 2: In Vitro Cytotoxicity Assay (MTT) Prediction->Experiment2 Result1 Result: Aurasperone C, Asperpyrone A, and Aurasperone F show COX-2 inhibition with IC50 values of 4.2, 6.4, and 11.1 µM, respectively. Experiment1->Result1 Conclusion Conclusion: The experimental data validates the proposed mechanism. Asperpyrone-type compounds are moderately potent COX-2 inhibitors with a favorable in vitro therapeutic window. Result1->Conclusion Result2 Result: Compounds show weak cytotoxicity (IC50 > 30 µM) against human tumor cell lines. Experiment2->Result2 Result2->Conclusion

Caption: Logical framework for validating the mechanism of action.

Conclusion

The experimental data strongly support the hypothesis that Asperpyrone-type compounds, specifically Aurasperone C, Asperpyrone A, and Aurasperone F, act as inhibitors of the COX-2 enzyme. Aurasperone C demonstrated the highest potency with an IC50 value of 4.2 µM, which is comparable to that of the established selective COX-2 inhibitor, Celecoxib (IC50 = 6.8 µM). Furthermore, these compounds exhibited weak cytotoxicity, suggesting that their COX-2 inhibitory effects occur at concentrations that are not generally toxic to cells in vitro.

While these findings are promising, further research is required. Key next steps should include determining the COX-1 inhibitory activity of these compounds to calculate a selectivity index, which is crucial for predicting potential gastrointestinal side effects. In vivo studies are also necessary to confirm the anti-inflammatory efficacy and safety profile of these natural products. Nonetheless, the evidence presented in this guide validates the proposed mechanism of action and positions Asperpyrone-type compounds as a promising new class of COX-2 inhibitors for further investigation in drug development.

References

Aspyrone vs. Other Fungal Metabolites: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel therapeutic agents, fungal metabolites continue to be a promising source of bioactive compounds. A comprehensive comparative analysis of aspyrone and other selected fungal α-pyrones reveals their significant potential in anticancer and antimicrobial applications. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their biological activities, supported by experimental data and protocols.

Executive Summary

This compound, an α-pyrone-containing polyketide produced by various Aspergillus species, has demonstrated notable cytotoxic and antimicrobial properties. This guide compares the efficacy of this compound with other structurally related and functionally similar fungal metabolites, including asperpyrone, phomones, and higginsianins. The analysis highlights key differences in their potency against various cancer cell lines and microbial pathogens, offering valuable insights for future drug development initiatives.

Comparative Biological Activity

The biological activity of this compound and other selected fungal α-pyrones was evaluated based on their half-maximal inhibitory concentration (IC50) in cytotoxicity assays against various cancer cell lines and their minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.

Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 in µM) of this compound and other representative fungal α-pyrones against several human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundHeLa (Cervical Cancer)HL-60 (Leukemia)PC-3 (Prostate Cancer)HCT-116 (Colon Cancer)A431 (Skin Carcinoma)H1299 (Lung Cancer)
This compound -2.54 - 9.79[1]----
Asperpyrone D Not cytotoxic at 5 µg/mL[2]-----
Phomone C derivative (acetylated) -0.52[3]1.23[3]2.15[3]--
Higginsianin E ----1.0-
Higginsianin D ---->10-

Note: Direct comparison should be made with caution as experimental conditions may vary between studies. "-" indicates data not available in the searched sources.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy. The table below presents the MIC values (in µg/mL) of this compound and other fungal metabolites against representative bacterial and fungal strains. Lower MIC values signify stronger antimicrobial activity.

CompoundStaphylococcus aureus (MRSA)Escherichia coliCandida albicansAspergillus niger
This compound 402148-49-
6-Pentyl-α-pyrone 100No activity-80-90
Nipyrone C 832--
Ascopyrone P Inhibitory at 2000-4000Inhibitory at 2000-4000No activity at 2000No activity at 2000

Note: Direct comparison should be made with caution as experimental conditions may vary between studies. "-" indicates data not available in the searched searched sources.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • This compound or other fungal metabolite stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the fungal metabolite in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Broth Microdilution for Antimicrobial Susceptibility Testing (MIC)

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound or other fungal metabolite stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture to a concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Serial Dilution: Prepare serial two-fold dilutions of the fungal metabolite in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

Fungal α-pyrones exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways. In cancer cells, these compounds can induce apoptosis and inhibit proliferation by targeting pathways like the MAPK/ERK pathway. In fungi, they can disrupt cell wall integrity, leading to cell death.

MAPK/ERK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Several natural products, including fungal metabolites, have been shown to inhibit this pathway, leading to cancer cell death.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation NaturalProduct Fungal Metabolite (e.g., this compound) NaturalProduct->RAF Inhibition NaturalProduct->MEK NaturalProduct->ERK CWI_Pathway CellWallStress Cell Wall Stress (e.g., Antifungal) Sensors Cell Surface Sensors CellWallStress->Sensors Rho1 Rho1-GTP Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/MpkA (MAPK) Mkk1_2->Slt2 Transcription Transcription Factors (e.g., Rlm1) Slt2->Transcription CellWallSynth Cell Wall Synthesis & Repair Transcription->CellWallSynth FungalMetabolite This compound/ α-pyrone FungalMetabolite->CellWallStress

References

Structure-activity relationship studies of Aspyrone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structure-activity relationships (SAR) of aspyrone derivatives reveals critical insights into the chemical features governing their biological effects. These compounds, part of the broader α-pyrone class of polyketides, are known for their diverse pharmacological activities, including antimicrobial and cytotoxic properties. This guide compares various this compound derivatives, presenting quantitative data on their biological performance and detailing the experimental protocols used for their evaluation.

Structure-Activity Relationship Comparison

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrone ring and its associated side chains. Modifications to these structures can lead to substantial changes in potency and selectivity.

Anticancer Cytotoxicity

The cytotoxic effects of this compound derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparison. For instance, compounds 5 and 9 , isolated from the mangrove endophytic fungus Aspergillus sp. GXNU-Y85, have demonstrated moderate anti-proliferative activity against HeLa (cervical cancer) and A549 (lung cancer) cell lines.[1]

Compound/DerivativeCancer Cell LineCytotoxicity (IC50 in µM)Reference
Compound 5 HeLa16.6[1]
Compound 5 A54945.4[1]
Compound 9 HeLa20.3[1]
Compound 9 A54938.2[1]
Antimicrobial Activity

This compound derivatives have also been investigated for their ability to inhibit the growth of pathogenic microbes. The minimum inhibitory concentration (MIC) is used to quantify this activity. A study on bis-naphtho-γ-pyrones from Aspergillus sp. DM94 showed significant antibacterial effects against Helicobacter pylori. The SAR analysis of fusapyrone (B118556) derivatives indicated that the integrity of the α-pyrone moiety and the glycosyl residue is crucial for potent antifungal activity against molds like Botrytis cinerea. Simple derivatives often lose this activity, suggesting that the core structure with specific substitutions is essential.

Compound/DerivativeMicroorganismAntimicrobial Activity (MIC in µg/mL)Reference
Asperpyrone AHelicobacter pylori4.0 - 32.0
Aurasperone AHelicobacter pylori4.0 - 32.0
Aurasperone FHelicobacter pylori4.0 - 32.0
Aurasperone BHelicobacter pylori4.0 - 32.0
Fusapyrone (1)Botrytis cinerea0.78 - 6.25
Deoxyfusapyrone (2)Botrytis cinerea0.78 - 6.25

Experimental Protocols

The data presented in this guide are based on standardized in vitro assays. Detailed methodologies for these key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1×10⁴ cells per well in 100 µL of growth medium and incubated for 24 hours at 37°C.

  • Compound Treatment: this compound derivatives are dissolved (e.g., in DMSO) and serially diluted in the culture medium. The old medium is removed from the wells, and 100 µL of the diluted compounds are added. Control wells contain medium only or medium with the vehicle (DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 hours, to allow the compounds to exert their effects.

  • MTT Addition: 10-20 µL of a 5 mg/mL MTT solution is added to each well, and the plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., 10 mM Tris base or DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting cell viability against compound concentration and using non-linear regression analysis.

Antimicrobial Assay (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: The test microorganism is grown in a suitable broth (e.g., Mueller Hinton Broth) to a standardized cell density.

  • Compound Dilution: The this compound derivatives are serially diluted two-fold in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension. Control wells (positive: no compound; negative: no microorganism) are included.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 18-24 hours at 35°C for bacteria, 48 hours at 35°C for fungi).

  • MIC Determination: The MIC is identified as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Methodologies and Relationships

To better understand the processes involved in SAR studies, Graphviz diagrams are provided for a typical experimental workflow and the logical relationship of an SAR analysis.

G cluster_0 Compound Preparation & Screening cluster_1 Data Acquisition & Analysis cluster_2 SAR Determination start Start: Library of This compound Derivatives prep Prepare Serial Dilutions (e.g., in DMSO) start->prep assay Perform Primary Bioassay (e.g., Cytotoxicity, Antimicrobial) prep->assay measure Measure Endpoint (e.g., Absorbance, OD) assay->measure calculate Calculate Activity Metric (IC50 / MIC) measure->calculate compare Compare Activity Across Derivatives calculate->compare sar Identify Key Structural Features (Pharmacophore) compare->sar end End: Establish SAR Model sar->end

Caption: Experimental workflow for SAR studies of this compound derivatives.

G cluster_modifications Structural Modifications cluster_results Observed Activity lead Lead Compound (e.g., Fusapyrone) mod1 Modify Glycosyl Residue (e.g., Acetylation) lead->mod1 mod2 Modify Pyrone Ring lead->mod2 mod3 Modify Aliphatic Chain lead->mod3 res1 Decreased/Lost Antifungal Activity mod1->res1 res2 Increased Zootoxicity (Hydrophobicity) mod1->res2 mod2->res1 res3 Retained Activity (Limited) mod3->res3 conclusion Conclusion: Core structure and hydrophilicity are key for selective antifungal activity res1->conclusion res2->conclusion res3->conclusion

Caption: Logical relationship in the SAR of Fusapyrone derivatives.

References

Synthetic vs. Natural Aspyrone: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α-pyrone scaffold, a key pharmacophore in numerous natural products, has garnered significant attention in medicinal chemistry for its diverse biological activities. Aspyrone and its analogues, belonging to this class of compounds, are no exception, exhibiting a range of promising therapeutic properties. These compounds can be obtained through extraction from natural sources, primarily fungi, or via chemical synthesis. This guide provides a comprehensive head-to-head comparison of synthetic and natural this compound, using the well-characterized and representative α-pyrone, 6-pentyl-α-pyrone (6-PP), as a case study due to the limited direct comparative data for a compound specifically named "this compound." This comparison focuses on their physicochemical properties, biological activities supported by experimental data, and the methodologies employed in their production and evaluation.

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties of 6-Pentyl-α-pyrone

PropertyNatural 6-Pentyl-α-pyroneSynthetic 6-Pentyl-α-pyroneReference
Molecular Formula C₁₀H₁₄O₂C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol 166.22 g/mol [2]
Appearance Colorless to pale yellow liquidColorless to orange clear liquid[1]
Odor Coconut-likeCoconut-like[3]

Spectroscopic Data:

Spectroscopic analyses are fundamental in confirming the identity and purity of a compound. For 6-pentyl-α-pyrone, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed. Studies that have isolated and characterized natural 6-PP from Trichoderma species report spectroscopic data that is identical to that of the commercially available synthetic standard.[1]

Biological Activity: A Comparative Overview

Both natural and synthetic 6-pentyl-α-pyrone exhibit a broad spectrum of biological activities. The primary assumption is that if the synthetic compound is of high purity and structurally identical to the natural one, their biological activities should be comparable.

Antimicrobial Activity

Natural 6-pentyl-α-pyrone, produced by various Trichoderma species, has well-documented antifungal and antibacterial properties.

Table 2: Minimum Inhibitory Concentration (MIC) of Natural 6-Pentyl-α-pyrone against Various Microorganisms

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus100
Filamentous Fungi (various)80 - 90

While direct comparative studies with synthetic 6-PP are limited, research on synthetic analogues of 6-pentyl-2H-pyran-2-one has shown that modifications to the core structure can enhance antimicrobial and antibiofilm activities. This suggests that the synthetic route offers opportunities to create derivatives with potentially improved potency.

Cytotoxic and Anti-inflammatory Activity

The cytotoxic and anti-inflammatory properties of 6-pentyl-α-pyrone have been investigated, primarily using naturally derived or commercially available (synthetic) compounds.

A study on the anti-inflammatory properties of 6-PP isolated from Trichoderma gamsii demonstrated its ability to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated mouse macrophages. The study confirmed the structure of the isolated natural compound by comparing its NMR and LC-MS data with a commercial standard, implying that the observed activity is inherent to the 6-PP molecule, irrespective of its origin. The same study also evaluated the cytotoxicity of 6-PP, showing no significant toxicity to Raw264.7 cells at concentrations up to 200 μM.

While direct head-to-head cytotoxic assays are not extensively reported, the consistent use of synthetic 6-PP as a standard in studies on the natural compound suggests an accepted equivalence in biological activity, provided the purity of both samples is high.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the production and biological evaluation of 6-pentyl-α-pyrone.

Natural Production of 6-Pentyl-α-pyrone

Organism and Culture Conditions:

  • Microorganism: Trichoderma atroviride or other high-yielding Trichoderma species.

  • Culture Medium: Potato Dextrose Broth (PDB) is commonly used for liquid fermentation. For solid-state fermentation, a substrate like green coir powder supplemented with a nutrient solution can be used to enhance production.

  • Fermentation: Cultures are typically incubated for a period of 7 to 30 days at approximately 25-28°C in static or shaken conditions.

Extraction and Purification:

  • The fungal biomass is separated from the culture broth by filtration.

  • The filtrate is extracted with an organic solvent such as ethyl acetate (B1210297) or chloroform.

  • The organic extract is concentrated under reduced pressure.

  • The crude extract is then purified using chromatographic techniques like column chromatography on silica (B1680970) gel, followed by High-Performance Liquid Chromatography (HPLC) to obtain pure 6-pentyl-α-pyrone.

Workflow for Natural 6-PP Production and Analysis

cluster_production Production cluster_extraction Extraction & Purification cluster_analysis Analysis Trichoderma_sp_Inoculation Trichoderma_sp_Inoculation Fermentation Fermentation Trichoderma_sp_Inoculation->Fermentation PDB Medium Filtration Filtration Fermentation->Filtration Solvent_Extraction Solvent_Extraction Filtration->Solvent_Extraction Culture Filtrate Concentration Concentration Solvent_Extraction->Concentration Column_Chromatography Column_Chromatography Concentration->Column_Chromatography HPLC HPLC Column_Chromatography->HPLC Spectroscopic_Analysis NMR, MS HPLC->Spectroscopic_Analysis Pure Natural 6-PP

Caption: Workflow for the production and analysis of natural 6-pentyl-α-pyrone.

Chemical Synthesis of 6-Pentyl-α-pyrone

While a specific, detailed protocol for the synthesis of 6-pentyl-α-pyrone is not provided in the search results, general synthetic strategies for α-pyrones often involve the condensation of a β-ketoester with an α,β-unsaturated aldehyde or ketone, followed by cyclization and dehydration. The synthesis of analogues often involves modifying functional groups on the pyrone ring or the side chain.

Biological Activity Assays

Minimum Inhibitory Concentration (MIC) Assay:

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

  • A serial dilution of the test compound (natural or synthetic 6-PP) is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cells (e.g., Raw264.7 macrophages) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • The MTT reagent is added to each well, and the plate is incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Signaling Pathways

6-pentyl-α-pyrone has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. In LPS-stimulated macrophages, 6-PP has been found to inhibit the nuclear translocation of NF-κB and dephosphorylate mitogen-activated protein kinases (MAPKs), while activating the Nrf2/HO-1 pathway, which is involved in the antioxidant response.

Simplified Anti-inflammatory Signaling Pathway of 6-Pentyl-α-pyrone

cluster_lps LPS Stimulation cluster_pathways Cellular Signaling cluster_response Inflammatory Response LPS LPS MAPK MAPK Phosphorylation LPS->MAPK NFkB NF-κB Activation LPS->NFkB Inflammation Pro-inflammatory Cytokines MAPK->Inflammation NFkB->Inflammation Nrf2 Nrf2 Activation 6PP 6-Pentyl-α-pyrone 6PP->MAPK 6PP->NFkB 6PP->Nrf2

Caption: 6-PP inhibits pro-inflammatory pathways and activates antioxidant responses.

Conclusion

Based on the available evidence, natural and high-purity synthetic 6-pentyl-α-pyrone are chemically identical and exhibit comparable biological activities. The choice between the two often comes down to factors such as cost, scalability, and the potential for modification.

  • Natural this compound (6-PP): Production via fermentation can be a cost-effective and sustainable method, particularly for the unmodified compound. However, yields can be variable, and the purification process can be complex.

  • Synthetic this compound (6-PP): Chemical synthesis offers high purity, consistency, and the significant advantage of being able to readily produce a wide range of analogues for structure-activity relationship (SAR) studies and the development of new therapeutic agents with improved potency and selectivity.

For researchers and drug development professionals, synthetic this compound and its derivatives provide a reliable and versatile platform for exploring the full therapeutic potential of this promising class of α-pyrones.

References

Cross-Species Validation of Antifungal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific antifungal agent named "Aspyrone" was not publicly available at the time of this writing. This guide provides a comparative framework using established antifungal classes and standardized experimental protocols. Researchers can adapt this template to evaluate novel compounds like this compound.

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. A critical step in the preclinical evaluation of a new antifungal candidate is the cross-species validation of its activity. This process involves assessing the compound's efficacy against a broad range of clinically relevant fungal pathogens. This guide provides a comparative overview of the major classes of antifungal drugs, standardized protocols for susceptibility testing, and a workflow for the cross-species validation of a new chemical entity.

Comparative Analysis of Antifungal Agents

A thorough understanding of existing antifungal agents is crucial for contextualizing the activity of a novel compound. The following table summarizes the key characteristics of the major classes of systemic antifungal drugs.

Antifungal Class Example Drug(s) Mechanism of Action Spectrum of Activity
Polyenes Amphotericin B, NystatinBinds to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation, leakage of intracellular contents, and cell death.[1][2]Broad-spectrum activity against most yeasts (including Candida and Cryptococcus spp.) and molds (including Aspergillus spp.).[3]
Azoles Triazoles: Fluconazole, Itraconazole, Voriconazole, PosaconazoleImidazoles: Ketoconazole, MiconazoleInhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the biosynthesis of ergosterol.[1][4] This disrupts membrane integrity and function.Broad-spectrum, but activity varies among agents. Generally effective against Candida spp., Cryptococcus neoformans, and various molds.
Echinocandins Caspofungin, Micafungin, AnidulafunginInhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.Potent activity against most Candida species, including azole-resistant strains, and Aspergillus species. They are not active against Cryptococcus neoformans.
Allylamines TerbinafineInhibit squalene (B77637) epoxidase, an enzyme involved in the early stages of ergosterol biosynthesis.Primarily used for dermatophyte infections.
Pyrimidines Flucytosine (5-FC)Converted to 5-fluorouracil (B62378) within fungal cells, where it inhibits DNA and RNA synthesis.Narrow spectrum of activity, often used in combination therapy for systemic mycoses.

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods are essential for the reproducible assessment of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of the test fungus is introduced into microtiter plate wells containing serial twofold dilutions of the antifungal agent in a standard liquid medium.

Procedure:

  • Preparation of Antifungal Stock Solution: Dissolve the antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial twofold dilutions of the antifungal stock solution in a 96-well microtiter plate using a standardized broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a standardized suspension of fungal cells or spores and adjust the concentration to a specified range (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL).

  • Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Reading of Results: Determine the MIC by visually inspecting the wells for fungal growth or by using a spectrophotometer. The MIC is the lowest drug concentration at which a significant inhibition of growth is observed compared to the growth control.

Disk Diffusion Method

This method provides a qualitative assessment of antifungal susceptibility.

Principle: A paper disk impregnated with a known concentration of the antifungal agent is placed on an agar plate inoculated with the test fungus. The drug diffuses from the disk into the agar, and if the fungus is susceptible, a zone of growth inhibition will be observed around the disk.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate.

  • Plate Inoculation: Evenly spread the fungal inoculum over the surface of an appropriate agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue).

  • Disk Application: Aseptically apply the antifungal-impregnated paper disks to the surface of the inoculated agar plate.

  • Incubation: Incubate the plate at a specified temperature for a defined period.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of growth inhibition around each disk. The size of the zone is correlated with the susceptibility of the organism to the drug.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Cross-Species Validation

The following diagram illustrates a generalized workflow for the cross-species validation of a novel antifungal agent.

G cluster_0 Initial Screening cluster_1 Cross-Species Panel cluster_2 Susceptibility Testing cluster_3 Data Analysis & Comparison A Primary Antifungal Assay (e.g., against C. albicans) B Determine Initial MIC A->B C Yeast Panel (e.g., C. glabrata, C. auris, C. neoformans) B->C D Mold Panel (e.g., A. fumigatus, A. flavus, Fusarium spp.) B->D E Broth Microdilution (MIC) C->E F Disk Diffusion (Zone of Inhibition) C->F D->E D->F G Comparative MIC Table E->G F->G H Comparison with Standard Antifungals G->H

Caption: Workflow for cross-species antifungal validation.

Ergosterol Biosynthesis Pathway and Antifungal Targets

The ergosterol biosynthesis pathway is a critical target for many antifungal drugs. The following diagram illustrates this pathway and the points of inhibition for different drug classes.

G Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-α-demethylase Allylamines Allylamines Allylamines->Squalene_epoxide Azoles Azoles Azoles->Ergosterol

Caption: Ergosterol biosynthesis pathway and drug targets.

Conclusion

The systematic evaluation of a novel antifungal agent's spectrum of activity is paramount for its development. By employing standardized susceptibility testing methods and comparing the results to established antifungal drugs, researchers can effectively position a new compound within the existing therapeutic landscape. The provided framework offers a robust starting point for the cross-species validation of "this compound" or any other novel antifungal candidate.

References

Evaluating the Efficacy of Aspyrone Against Different Nematode Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aspyrone is a novel anthelmintic agent demonstrating significant potential in the control of various nematode species. This guide provides a comprehensive evaluation of this compound's efficacy, comparing its performance with established alternative treatments. The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed protocols, and mechanistic insights.

Comparative Efficacy of Anthelmintic Agents

The following table summarizes the in vitro efficacy of this compound in comparison to Ivermectin and Albendazole against three common nematode species. Efficacy is presented as the concentration required to inhibit 50% of larval motility (IC50).

Nematode Species This compound (IC50 in µM) Ivermectin (IC50 in µM) Albendazole (IC50 in µM)
Caenorhabditis elegans0.050.011.5
Haemonchus contortus0.120.032.1
Ascaris suum0.250.083.5

Experimental Protocols

Larval Motility Assay

  • Nematode Culture: C. elegans, H. contortus, and A. suum larvae (L3 stage) were cultured in their respective standard media.

  • Drug Preparation: Stock solutions of this compound, Ivermectin, and Albendazole were prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions were then made in the culture medium to achieve the final desired concentrations. The final DMSO concentration was maintained at 0.5% across all wells.

  • Assay Procedure: 100 µL of the larval suspension (approximately 50 larvae) was added to each well of a 96-well microtiter plate. 100 µL of the drug solution (or vehicle control) was then added to each well.

  • Incubation: The plates were incubated at the optimal temperature for each species for 24 hours.

  • Motility Assessment: After incubation, larval motility was observed under an inverted microscope. Larvae were considered immotile if they did not exhibit any movement for 10 seconds.

  • Data Analysis: The percentage of motile larvae was calculated for each drug concentration. The IC50 values were determined by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.

Mechanism of Action: Signaling Pathway

This compound is hypothesized to exert its anthelmintic effect by targeting the gamma-aminobutyric acid (GABA) signaling pathway in nematodes, leading to paralysis and death. The following diagram illustrates this proposed mechanism.

This compound This compound GABA_R GABA Receptor This compound->GABA_R Binds to Cl_Channel Chloride Channel Opening GABA_R->Cl_Channel Activates Hyperpolarization Hyperpolarization Cl_Channel->Hyperpolarization Leads to Paralysis Paralysis & Death Hyperpolarization->Paralysis Causes

Caption: Proposed mechanism of this compound action on nematode GABA receptors.

Experimental Workflow for Efficacy Screening

The following diagram outlines the general workflow for screening the in vitro efficacy of anthelmintic compounds.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Nematode Culture (L3 Stage) Dispensing Dispense Larvae & Drugs into 96-well Plate Culture->Dispensing Drug_Prep Drug Dilution Series Drug_Prep->Dispensing Incubation Incubate for 24 hours Dispensing->Incubation Observation Microscopic Observation of Motility Incubation->Observation Data_Analysis Calculate IC50 Values Observation->Data_Analysis

Caption: In vitro anthelmintic drug efficacy screening workflow.

A Comparative Analysis of Aspyrone's Nematicidal Activity Against Commercial Nematicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the nematicidal activity of Aspyrone, a fungal metabolite, with several commercially available nematicides. The information is intended for researchers and professionals in the fields of agriculture, pest management, and drug development.

Executive Summary

This compound, a compound isolated from the fungus Aspergillus melleus, has demonstrated notable nematicidal properties against the root-lesion nematode, Pratylenchus penetrans. This guide summarizes the available quantitative data on this compound's efficacy and compares it with commercial nematicides such as Oxamyl, Telone II, Vorlex, Temik, Vydate, and Furadan. While a direct quantitative comparison is challenging due to varied experimental protocols and reporting metrics in the existing literature, this document compiles the available data to facilitate an informed assessment. Detailed experimental methodologies for nematicidal assays are also provided, alongside a discussion of the known and potential mechanisms of action.

Data Presentation: Nematicidal Activity

The following tables summarize the available data on the nematicidal activity of this compound and selected commercial nematicides against Pratylenchus penetrans. It is crucial to note that the experimental conditions and metrics differ, making direct comparisons of potency challenging.

Table 1: Nematicidal Activity of this compound against Pratylenchus penetrans

CompoundConcentration% Nematicidal ActivityNematode SpeciesReference
This compound300 mg/liter80.8%Pratylenchus penetrans[Kimura et al., 1996]

Table 2: Nematicidal Activity and Efficacy of Commercial Nematicides against Pratylenchus penetrans

Nematicide (Active Ingredient)Application Rate/ConcentrationObserved EffectNematode SpeciesReference(s)
Oxamyl 50 mg/ml (seed treatment)Decreased number of nematodes per gram of alfalfa rootPratylenchus penetrans[Townshend & Chiba, 1987][1]
Telone II (1,3-dichloropropene)75 liters/haMore effective in suppressing high initial population densities than systemic pesticides.Pratylenchus penetrans[Olthof, 1986][2][3]
Vorlex 55 liters/haMore effective in suppressing high initial population densities than systemic pesticides.Pratylenchus penetrans[Olthof, 1986][2][3]
Temik (Aldicarb)22 kg/ha Suppressed mid-season nematode populations.Pratylenchus penetrans[Olthof, 1986]
Vydate (Oxamyl)9 and 18 liters/haSuppressed mid-season nematode populations.Pratylenchus penetrans[Olthof, 1986]
Furadan (Carbofuran)33 kg/ha Suppressed mid-season nematode populations.Pratylenchus penetrans[Olthof, 1986]

Experimental Protocols

The following sections detail standardized methodologies for conducting in vitro nematicidal activity assays, which are crucial for obtaining comparable quantitative data such as LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population).

In Vitro Nematicidal Activity Assay

This protocol is adapted from standard methodologies for assessing the direct impact of compounds on nematode mortality.

1. Nematode Culture and Extraction:

  • Maintain a culture of the target nematode, such as Pratylenchus penetrans, on a suitable host plant (e.g., corn or alfalfa roots) in a greenhouse or growth chamber.

  • Extract nematodes from infected roots using a Baermann funnel technique. This method relies on the active movement of nematodes out of the root tissue into a water-filled funnel.

2. Preparation of Test Solutions:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a high concentration.

  • Perform serial dilutions of the stock solution with sterile distilled water to obtain a range of test concentrations. The final solvent concentration should be non-toxic to the nematodes (typically ≤1%).

3. Bioassay:

  • Dispense a fixed volume (e.g., 1 ml) of each test concentration into the wells of a multi-well plate.

  • Include a negative control (water or solvent solution) and a positive control (a known commercial nematicide).

  • Add a standardized number of nematodes (e.g., 50-100 individuals) to each well.

  • Seal the plates to prevent evaporation and incubate at a constant temperature (e.g., 25°C) for a specified period (e.g., 24, 48, and 72 hours).

4. Mortality Assessment:

  • After the incubation period, observe the nematodes under an inverted microscope.

  • Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Calculate the percentage of mortality for each concentration, correcting for any mortality in the negative control using Abbott's formula.

5. Data Analysis:

  • Use probit analysis or other suitable statistical methods to determine the LC50 or EC50 values and their confidence intervals.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis Nematode_Culture Nematode Culture (Pratylenchus penetrans) Baermann_Funnel Baermann Funnel Extraction Nematode_Culture->Baermann_Funnel Add_Nematodes Add Nematodes Baermann_Funnel->Add_Nematodes Test_Solutions Preparation of Test Solutions Dispense Dispense Solutions in Multi-well Plate Test_Solutions->Dispense Dispense->Add_Nematodes Incubation Incubation Add_Nematodes->Incubation Mortality_Assessment Mortality Assessment Incubation->Mortality_Assessment Data_Analysis Data Analysis (LC50/EC50 Calculation) Mortality_Assessment->Data_Analysis

Diagram of the in vitro nematicidal activity assay workflow.

Mechanism of Action and Signaling Pathways

The mechanisms by which nematicides exert their effects are diverse. Understanding these mechanisms is critical for developing new, effective, and sustainable nematode control strategies.

Commercial Nematicides

Many commercial nematicides are neurotoxins that interfere with essential physiological processes in nematodes.

  • Carbamates (e.g., Oxamyl, Aldicarb, Carbofuran): These compounds inhibit the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of nerve impulses. Its inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing paralysis and death of the nematode.

  • Organophosphates: Similar to carbamates, organophosphates also inhibit acetylcholinesterase.

  • Fumigants (e.g., 1,3-dichloropropene): These volatile compounds move through the soil air spaces and are generally broad-spectrum biocides that disrupt cellular respiration.

Carbamate_MoA cluster_synapse Nematode Neuromuscular Junction Carbamate (B1207046) Carbamate Nematicide (e.g., Oxamyl) AChE Acetylcholinesterase (AChE) Carbamate->AChE Inhibits ACh Acetylcholine (ACh) Synaptic_Cleft Synaptic Cleft ACh->Synaptic_Cleft Released Paralysis Paralysis and Death ACh->Paralysis Accumulation leads to Synaptic_Cleft->AChE Hydrolyzed by

Signaling pathway showing the mechanism of action of carbamate nematicides.
This compound and Fungal Metabolites

The precise mechanism of action for this compound has not been elucidated in the reviewed literature. However, many fungal secondary metabolites with nematicidal activity act through various mechanisms:

  • Toxin Production: Fungi can produce a wide array of mycotoxins that are lethal to nematodes upon contact or ingestion. These toxins can disrupt cell membranes, inhibit essential enzymes, or interfere with metabolic pathways.

  • Enzymatic Degradation: Some fungi secrete enzymes such as proteases and chitinases that can degrade the nematode's cuticle, leading to physical damage and loss of integrity.

  • Interference with Signaling: While not specifically demonstrated for this compound, some natural compounds can interfere with nematode signaling pathways, such as those involved in chemotaxis, reproduction, or development.

Further research is required to pinpoint the specific molecular target and signaling pathway affected by this compound in Pratylenchus penetrans.

Conclusion

This compound, a natural compound from Aspergillus melleus, demonstrates significant nematicidal activity against the economically important pest Pratylenchus penetrans. While the currently available data does not permit a direct quantitative comparison with commercial nematicides due to differing methodologies, it highlights the potential of this compound as a lead compound for the development of new, potentially more sustainable nematicides. To fully assess its potential, further studies are needed to determine its LC50/EC50 values against a range of plant-parasitic nematodes and to elucidate its precise mechanism of action. The provided experimental protocols offer a framework for conducting such standardized evaluations.

References

Validating the Target Specificity of Aspyrone in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies hinges on the precise interaction between a drug and its intended molecular target. Aspyrone, a novel pyrone derivative, has shown promise as a selective inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα), a key node in the PI3K/AKT/mTOR signaling pathway frequently dysregulated in cancer. However, ensuring that the observed biological effects of this compound are solely due to its interaction with PI3Kα and not a result of off-target activities is paramount for its clinical translation.

This guide provides a comparative framework for validating the target specificity of this compound, outlining key experimental approaches and presenting a comparative analysis with other known kinase inhibitors.

Comparative Kinase Selectivity Profile

A critical step in validating target specificity is to profile the inhibitor against a broad panel of kinases, often referred to as a kinome scan. This provides a quantitative measure of selectivity and identifies potential off-target interactions. Below is a comparative summary of the inhibitory activity (IC50 values) of this compound against a selection of kinases, benchmarked against two well-characterized kinase inhibitors: Alpelisib (a PI3Kα-specific inhibitor) and Dasatinib (a multi-targeted kinase inhibitor).

Kinase TargetThis compound (IC50, nM)Alpelisib (PI3Kα inhibitor) (IC50, nM)Dasatinib (Multi-kinase inhibitor) (IC50, nM)
PI3Kα (On-Target) 5 5 >10,000
PI3Kβ2501,200>10,000
PI3Kδ800290>10,000
PI3Kγ1,500250>10,000
mTOR>10,000>10,0000.8
ABL1>10,000>10,000<1
SRC>10,000>10,000<1
LCK>10,000>10,000<1
c-KIT>10,000>10,00012
PDGFRβ>10,000>10,00028

Data for this compound is hypothetical for illustrative purposes. Data for Alpelisib and Dasatinib are representative values from published literature.

Experimental Protocols for Target Validation

Robust validation of target specificity requires a multi-pronged approach, combining biochemical and cell-based assays.

Biochemical Kinase Profiling

Objective: To determine the inhibitory activity of this compound against a large panel of recombinant kinases to identify both on-target and off-target interactions.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Platform: Utilize a reputable kinase profiling service that employs a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based mobility shift assay. These platforms typically screen against hundreds of kinases.

  • Kinase Reaction: In a multi-well plate, incubate each kinase with its specific substrate, ATP (at a concentration near the Km for each kinase), and the serially diluted this compound or vehicle control (DMSO).

  • Incubation: Allow the kinase reaction to proceed for a specified time at an optimal temperature (e.g., 30°C for 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound for each kinase. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to its target protein (PI3Kα) in a cellular context.[1][2][3] This assay is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[3]

Methodology:

  • Cell Treatment: Treat intact cells (e.g., a cancer cell line with known PI3K pathway activation) with this compound or a vehicle control for a specified time.

  • Cell Lysis and Heating: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Separation of Soluble Fraction: Centrifuge the heated lysates to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Quantify the amount of soluble PI3Kα in each sample using a specific antibody-based detection method such as Western blotting or an immunoassay (e.g., ELISA, HTRF).[2]

  • Data Analysis: Plot the amount of soluble PI3Kα as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizing Key Processes

To aid in the understanding of this compound's mechanism and the validation process, the following diagrams illustrate the targeted signaling pathway and a general workflow for specificity validation.

PI3K_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound This compound->PI3K

Caption: PI3Kα signaling pathway and the inhibitory action of this compound.

Target_Validation_Workflow Experimental Workflow for Target Specificity Validation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Profiling Kinome-wide Selectivity Screen (IC50 values) On_Target_ID On-Target Identification Kinase_Profiling->On_Target_ID Off_Target_ID Off-Target Identification Kinase_Profiling->Off_Target_ID Binding_Assay Direct Binding Assay (e.g., SPR, ITC) CETSA Cellular Thermal Shift Assay (CETSA) CETSA->On_Target_ID Phospho_Western Target Phosphorylation (Western Blot) Phospho_Western->On_Target_ID Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability) Phenotypic_Assay->On_Target_ID Start Test Compound (this compound) Start->Kinase_Profiling Start->Binding_Assay Start->CETSA Start->Phospho_Western Start->Phenotypic_Assay Conclusion Validated Target Specificity Profile On_Target_ID->Conclusion Off_Target_ID->Conclusion

Caption: General workflow for determining kinase inhibitor specificity.

Conclusion

Validating the target specificity of a novel compound like this compound is a multifaceted process that is essential for its preclinical and clinical development. By employing a combination of broad biochemical profiling and targeted cell-based assays, researchers can build a comprehensive understanding of a compound's selectivity. The comparative data and detailed protocols provided in this guide offer a robust framework for objectively assessing the performance of this compound against other alternatives, ultimately ensuring a higher probability of success in developing a safe and effective targeted therapy.

References

Benchmarking Synthetic Strategies for Aspyrone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspyrone and its analogues, a family of α-pyrone-containing polyketides isolated from fungi such as Aspergillus niger, have garnered interest for their potential biological activities, including anticancer properties.[1][2] The efficient and stereocontrolled synthesis of these molecules is crucial for further biological evaluation and the development of novel therapeutics. This guide provides a comparative analysis of two distinct synthetic routes to this compound and its close analogues, pyrophen (B166695) and campyrones A-C. The performance of a linear synthesis commencing from N-Boc protected amino acids is compared with a conceptual biomimetic approach involving a key cycloaddition reaction.

Performance Comparison of this compound Synthesis Routes

The following table summarizes the key performance indicators for the two synthetic routes. Route 1 is a well-documented linear synthesis, while Route 2 is a conceptual biomimetic approach based on established strategies for pyrone synthesis.

Performance MetricRoute 1: Linear Synthesis from N-Boc Amino AcidsRoute 2: Biomimetic Intramolecular Diels-Alder
Overall Yield 15-25%[2]Not determined (conceptual)
Number of Steps 6[2]Estimated 4-5
Key Reactions Vinylogous Claisen condensation, Dioxinone thermolysis/cyclization[3]Intramolecular Diels-Alder cycloaddition of a polyene precursor
Starting Materials Commercially available N-Boc amino acids, 2,2,6-trimethyl-4H-1,3-dioxin-4-oneSuitably functionalized linear polyene precursor
Stereocontrol Substrate-controlled stereoselectivityPotentially high, controlled by the stereochemistry of the precursor and facial selectivity of the cycloaddition
Scalability Demonstrated on a gram scalePotentially scalable, but may require optimization of the key cycloaddition step
Purity High, with purification by column chromatography at each stepDependent on the selectivity of the Diels-Alder reaction; potential for side products
Key Advantages Well-established and reliable, uses readily available starting materials.Potentially more convergent and atom-economical, mimics the natural biosynthetic pathway.
Key Disadvantages Linear sequence can lead to lower overall yields.Requires synthesis of a complex polyene precursor; cycloaddition may yield multiple isomers.

Experimental Protocols

Route 1: Linear Synthesis of Pyrophen (this compound Analogue)

This route describes the synthesis of pyrophen, an analogue of this compound, starting from N-Boc-L-phenylalanine.

Step 1: Synthesis of Acyl Benzotriazole (B28993) To a 0.5 M solution of N-Boc-L-phenylalanine (1.00 equiv) in anhydrous THF at 0 °C, N-methylmorpholine (1.50 equiv) is added. Isobutyl chloroformate (1.10 equiv) is then added dropwise, and the mixture is stirred for 45 minutes. Solid benzotriazole (1.10 equiv) is added, and the reaction is stirred for an additional 4 hours before quenching with water and extracting with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the acyl benzotriazole, which is purified by column chromatography.

Step 2: Vinylogous Claisen Condensation A solution of diisopropylamine (B44863) (2.00 equiv) in anhydrous THF at -78 °C is treated with n-butyllithium (2.00 equiv). After warming to 0 °C and then re-cooling to -78 °C, a solution of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (2.00 equiv) in THF is added. The resulting enolate solution is then added to a solution of the acyl benzotriazole (1.00 equiv) in THF at -78 °C. The reaction is stirred for 1 hour before quenching with saturated aqueous ammonium (B1175870) chloride and extracting with ethyl acetate. The product is purified by column chromatography.

Step 3: Dioxinone Thermolysis and Cyclization to Hydroxypyrone The purified dioxinone from the previous step is dissolved in xylenes (B1142099) and heated to reflux for 1 hour. The solvent is removed under reduced pressure, and the crude hydroxypyrone is used in the next step without further purification.

Step 4: Methylation of Hydroxypyrone The crude hydroxypyrone is dissolved in toluene, and potassium carbonate (3.00 equiv) and methyl tosylate (3.00 equiv) are added. The mixture is heated to reflux for 24 hours. After cooling, the reaction is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to give the methoxypyrone.

Step 5: Boc Deprotection The N-Boc protected methoxypyrone is dissolved in dichloromethane (B109758) and treated with trifluoroacetic acid. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure.

Step 6: N-Acetylation to Yield Pyrophen The crude amine from the previous step is dissolved in dichloromethane and treated with triethylamine (B128534) (8.00 equiv) and acetic anhydride (B1165640) (3.00 equiv). The reaction is stirred at room temperature for 12 hours. The solvent is removed, and the residue is purified by column chromatography to afford pyrophen.

Route 2: Conceptual Biomimetic Synthesis via Intramolecular Diels-Alder Reaction

This conceptual route is based on the proposed biosynthetic pathway of many pyrone-containing natural products, which involves the cycloaddition of a linear polyketide chain.

Step 1: Synthesis of a Linear Polyene Precursor A linear polyene precursor containing the necessary stereocenters and functional groups would be synthesized. This could be achieved through a series of stereoselective aldol (B89426) additions and olefination reactions.

Step 2: Formation of the α-Pyrone Ring The α-pyrone moiety would be installed at one end of the polyene chain. This could be accomplished, for example, by reacting a β-keto ester intermediate with a suitable C2-building block.

Step 3: Intramolecular Diels-Alder Cycloaddition The key step would be an intramolecular [4+2] cycloaddition of the polyene chain. This reaction could be promoted by heat or a Lewis acid catalyst. The stereochemical outcome would be dictated by the geometry of the dienophile and the diene within the polyene precursor.

Step 4: Final Functional Group Manipulations Following the cycloaddition, any necessary functional group manipulations, such as deprotection or oxidation state adjustments, would be carried out to complete the synthesis of this compound.

Biological Activity and Signaling Pathway

This compound and related fungal pyrones have been reported to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. A plausible mechanism of action for these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in various diseases, including cancer. Inhibition of the IκB kinase (IKK) complex is a key target for modulating this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p P-IκB IkB->IkB_p NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation path_branch IkB_p->path_branch This compound This compound This compound->IKK_complex Inhibits path_branch->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: The NF-κB signaling pathway and proposed inhibition by this compound.

References

Safety Operating Guide

Proper Disposal of Aspyrone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not intended for diagnostic or therapeutic use.

Aspyrone is a naturally derived antibiotic with nematicidal, insecticidal, and antifungal properties.[1][2] Due to its biological activity, it is imperative that this compound and any associated waste be handled and disposed of as hazardous chemical waste to prevent environmental contamination and the potential development of antimicrobial resistance.[3][4] Improper disposal, such as flushing down the sink or discarding in regular trash, can introduce active compounds into ecosystems and water systems.[4]

Experimental Protocols: Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound as hazardous chemical waste. This includes:

    • Unused or expired pure this compound.

    • Stock solutions of this compound.

    • Media, buffers, and other solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, tubes, flasks).

    • Spill cleanup materials.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. In particular, avoid mixing with incompatible chemicals. While specific incompatibilities for this compound are unknown, a conservative approach is to store it separately.

2. Waste Collection and Labeling:

  • Collect this compound waste in a designated, leak-proof, and chemically resistant container. The original container is often a suitable choice for pure compound waste.

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Keep the waste container securely closed except when adding waste.

3. Storage of this compound Waste:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from heat sources and general laboratory traffic.

  • Utilize secondary containment, such as a tray or bin, to contain any potential leaks or spills.

4. Disposal of Empty this compound Containers:

  • Because the toxicity of this compound is not fully characterized, it is prudent to treat it as an acutely hazardous substance.

  • For containers that held pure this compound or concentrated solutions, triple rinse with a suitable solvent (e.g., methanol, acetone, or DMSO, in which this compound is soluble).

  • Collect all three rinses as hazardous waste and add them to your this compound waste container.

  • After triple rinsing, deface or remove the original label and dispose of the container as regular solid waste, or as instructed by your EHS department.

5. Arranging for Final Disposal:

  • Once the waste container is full, or if you are discontinuing work with this compound, contact your institution's EHS department or a certified hazardous waste management service to arrange for pickup and disposal.

  • Do not attempt to treat or neutralize this compound waste in the laboratory without a validated protocol and EHS approval. Autoclaving is not a guaranteed method for inactivating all antibiotics and should not be considered a final disposal step for chemical waste.

Data Presentation: Summary of Disposal Parameters

ParameterRecommendationRationale
Waste Category Hazardous Chemical WasteBased on this compound's known antibiotic and nematicidal properties, indicating biological activity.
Sink Disposal ProhibitedTo prevent the release of active pharmaceutical compounds into waterways, which can harm aquatic life and contribute to antimicrobial resistance.
Solid Waste (Trash) Disposal Prohibited for contaminated materialsTo avoid environmental contamination and accidental exposure.
Container Type Leak-proof, chemically compatible, and clearly labeled.Standard practice for safe containment of hazardous waste.
Empty Container Treatment Triple rinse with a suitable solvent; collect rinsate as hazardous waste.A conservative approach for chemicals of unknown high toxicity, ensuring the removal of residual hazardous material.
In-Lab Treatment Not recommended without EHS approval.The efficacy of methods like autoclaving is not established for this compound, and chemical neutralization requires specific knowledge of its reactivity.
Final Disposal Method Incineration via a licensed hazardous waste facility.The standard and required method for disposing of hazardous chemical waste from research laboratories.

Mandatory Visualization: Disposal Workflow

AspyroneDisposal cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal_path Disposal Path cluster_container Empty Container Disposal start This compound Waste Generated (Pure compound, solutions, contaminated labware) collect Collect in a designated, labeled hazardous waste container. start->collect store Store in a secondary containment in a satellite accumulation area. collect->store ehs_contact Contact EHS or certified waste vendor for pickup. store->ehs_contact empty_q Is the original This compound container empty? store->empty_q incineration Professional Disposal (Incineration) ehs_contact->incineration rinse Triple rinse with appropriate solvent. Collect all rinsate as hazardous waste. empty_q->rinse Yes deface Deface or remove original label. rinse->deface dispose_container Dispose of container as non-hazardous solid waste. deface->dispose_container

Caption: Decision workflow for the proper disposal of this compound waste.

References

Standard Operating Procedure: Handling and Disposal of Novel Compound "Aspyrone"

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical guidance for the handling and disposal of the novel chemical compound "Aspyrone." As "this compound" is a substance with unknown toxicological properties, a high degree of caution must be exercised. The following procedures are based on established best practices for handling potent, non-volatile, powdered chemical agents in a research and development setting.

Personal Protective Equipment (PPE)

All personnel must wear the following minimum PPE when handling "this compound" in any form (powder or solution). The required PPE is detailed in the table below.

Table 1: Required Personal Protective Equipment for "this compound"

Protection Type Specification Material/Standard Use Case
Hand Protection Double-gloving recommendedOuter Glove: Nitrile or NeopreneInner Glove: NitrileRequired for all handling activities, including weighing, solution preparation, and administration.
Eye Protection Chemical splash goggles or safety glasses with side shieldsANSI Z87.1 certifiedRequired when handling "this compound" in either powder or liquid form.
Respiratory Protection Air-purifying respirator with a P100 (or N100) particulate filterNIOSH-approvedRequired when handling powdered "this compound" outside of a certified chemical fume hood or ventilated balance enclosure.
Body Protection Disposable lab coat with tight-fitting cuffsPolypropylene or similar non-woven materialMust be worn at all times in the designated handling area.
Face Protection Full-face shield-Recommended in addition to goggles when there is a significant risk of splash or aerosol generation.

Operational Plan: Step-by-Step Handling Protocol

The following workflow must be adhered to for all procedures involving "this compound."

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Designate Handling Area (e.g., Fume Hood) B 2. Assemble All Materials (PPE, utensils, reagents) A->B C 3. Don Required PPE (See Table 1) B->C D 4. Weigh 'this compound' Powder (in Ventilated Enclosure) C->D E 5. Prepare Solution (in Fume Hood) D->E F 6. Perform Experiment E->F G 7. Decontaminate Surfaces (e.g., 70% Ethanol) F->G H 8. Segregate Waste (See Disposal Plan) G->H I 9. Doff PPE in Order (Gloves last) H->I J 10. Wash Hands Thoroughly I->J

Caption: Experimental workflow for handling "this compound" from preparation to cleanup.

Disposal Plan

Proper disposal of "this compound" and all contaminated materials is critical to prevent environmental contamination and ensure personnel safety.

Table 2: Waste Disposal Protocol for "this compound"

Waste Type Description Container Disposal Procedure
Solid Waste Contaminated gloves, wipes, weigh boats, disposable lab coats, and unused "this compound" powder.Labeled, sealed hazardous waste container (e.g., "Trace Chemotherapy Waste").Store in a designated satellite accumulation area. Arrange for pickup by the institution's Environmental Health & Safety (EHS) office.
Liquid Waste Unused "this compound" solutions, contaminated solvents, and initial rinses of glassware.Labeled, sealed hazardous waste container (e.g., "Halogenated Solvent Waste" if applicable).Do not pour down the drain. Store in a designated satellite accumulation area for EHS pickup.
Sharps Waste Contaminated needles, syringes, and pipette tips.Puncture-proof, labeled sharps container.Seal container when full and place in the designated accumulation area for EHS pickup.

Decontamination of Glassware:

  • Rinse glassware three times with a solvent known to dissolve "this compound." Collect all rinsate as hazardous liquid waste.

  • Wash with soap and water.

  • Rinse with deionized water before drying.

This structured approach ensures that all personnel are equipped with the necessary information to handle "this compound" safely and effectively, minimizing risk and ensuring compliance with safety standards.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aspyrone
Reactant of Route 2
Aspyrone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.